1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Description
BenchChem offers high-quality 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVLVRFQSBRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and strategically designed synthetic pathway for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous pharmacologically active agents due to its structural similarity to endogenous purines. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step synthesis with in-depth explanations of the underlying chemical principles, reaction mechanisms, and strategic considerations for each transformation. The pathway begins with commercially available starting materials and proceeds through key intermediates, addressing critical challenges such as regioselectivity. Each step is supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is a key heterocyclic compound whose scaffold is integral to the development of various therapeutic agents. Its synthesis presents several challenges, including the controlled construction of the fused bicyclic system and the regioselective introduction of substituents onto both the pyridine and imidazole rings.
The synthetic strategy detailed herein is a linear sequence designed for efficiency and control. The core logic involves the initial construction of a substituted pyridine ring, followed by the annulation of the imidazole moiety, and concluding with strategic functionalization to install the requisite methyl and amino groups. This approach allows for the systematic build-up of molecular complexity while addressing potential isomeric issues at critical junctures.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a logical path from the target molecule to accessible starting materials. The final amino group can be installed via nucleophilic aromatic substitution on a chloro-substituted precursor. The N-methyl group on the imidazole ring can be introduced via alkylation. This leads back to a key intermediate, 6-chloro-1H-imidazo[4,5-c]pyridine . This core can be constructed from a suitably substituted diaminopyridine, which in turn is derived from a nitrated aminopyridine. This multi-step approach is illustrated below.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Pathway and Protocols
The forward synthesis is presented in five distinct stages, from the initial nitration of the pyridine ring to the final amination.
Overall Synthesis Scheme
Caption: Overall five-step synthesis pathway.
Step 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine
-
Objective: To introduce a nitro group onto the pyridine ring, which will serve as a precursor to the amine required for imidazole ring formation.
-
Rationale & Mechanism: The nitration of 4-aminopyridine derivatives requires strong acidic conditions. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The amino group is a strong activating group and directs ortho-para. However, under the harsh acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. The reaction proceeds via electrophilic aromatic substitution, with the primary product being the desired 3-nitro isomer, although the 5-nitro isomer is also formed as a significant byproduct.[1][2]
-
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-chloro-4-aminopyridine to concentrated sulfuric acid.
-
Maintain the temperature below 10°C while slowly adding a pre-mixed solution of 65% nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the mixture to stir at 0-10°C for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide to a pH of approximately 3 to precipitate the product.
-
Filter the resulting yellow solid, which is a mixture of 3-nitro and 5-nitro isomers.
-
The desired 4-amino-2-chloro-3-nitropyridine can be separated from the 5-nitro isomer by recrystallization, for example, from an ethanol/water mixture.[1][2]
-
Step 2: Synthesis of 2-Chloro-pyridine-3,4-diamine
-
Objective: To reduce the nitro group to a primary amine, creating the required 1,2-diamine functionality for subsequent cyclization.
-
Rationale & Mechanism: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[3][4] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction proceeds via the transfer of hydrogen from the gas phase to the surface of the catalyst, where the nitro group is adsorbed and sequentially reduced to the amine. This method is generally high-yielding and avoids the use of harsh, stoichiometric metal reductants.
-
Experimental Protocol:
-
Dissolve 4-amino-2-chloro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or from a pressurized source).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once complete, carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-pyridine-3,4-diamine, which can be used in the next step, often without further purification.
-
Step 3: Synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine
-
Objective: To construct the imidazole ring via cyclization of the 1,2-diamine.
-
Rationale & Mechanism: The reaction of a 1,2-diamine with triethyl orthoformate is a classical and widely used method for forming an imidazole ring.[5][6] Triethyl orthoformate serves as a source of a single carbon atom at the formic acid oxidation level. The reaction is typically acid-catalyzed and proceeds through the formation of an intermediate ethoxymethyleneamino derivative, which then undergoes intramolecular cyclization with the adjacent amino group, followed by the elimination of ethanol to yield the aromatic imidazole ring.
-
Experimental Protocol:
-
Combine 2-chloro-pyridine-3,4-diamine and an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
The residue can be purified by recrystallization or column chromatography to yield pure 6-chloro-1H-imidazo[4,5-c]pyridine.
-
Step 4: Synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
-
Objective: To regioselectively introduce a methyl group onto the N-1 position of the imidazole ring.
-
Rationale & Mechanism: N-alkylation of the imidazo[4,5-c]pyridine core presents a significant regioselectivity challenge. The imidazole ring has two nucleophilic nitrogen atoms (N-1 and N-3), and alkylation can occur at either position, leading to a mixture of isomers.[6] The reaction with an alkylating agent like methyl iodide proceeds via an SN2 mechanism. The ratio of N-1 to N-3 alkylation is influenced by steric and electronic factors. In this case, the N-1 and N-3 positions are sterically similar, and a mixture of products is highly probable. Therefore, careful chromatographic separation is essential to isolate the desired N-1 isomer.
-
Experimental Protocol:
-
Dissolve 6-chloro-1H-imidazo[4,5-c]pyridine in a polar aprotic solvent such as acetone or DMF.[7]
-
Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the imidazole nitrogen.
-
Add methyl iodide (CH₃I) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude residue, containing a mixture of N-1 and N-3 methyl isomers, must be purified by column chromatography on silica gel to separate the regioisomers and obtain the pure 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine.
-
Step 5: Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
-
Objective: To displace the chloro group at the 6-position with an amino group to yield the final target molecule.
-
Rationale & Mechanism: The chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. However, direct substitution with ammonia often requires harsh conditions. A more modern and versatile approach is the Buchwald-Hartwig amination.[8][9] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions. Using a protected ammonia equivalent like benzophenone imine, followed by acidic hydrolysis, is an effective way to introduce a primary amino group.[10] The catalytic cycle involves oxidative addition of the chloro-imidazopyridine to a Pd(0) complex, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.
-
Experimental Protocol:
-
To a reaction vessel, add 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent such as dioxane or toluene, followed by the amine source, benzophenone imine.
-
Heat the reaction mixture (typically 80-110°C) until the starting material is consumed.
-
Cool the reaction, dilute with a solvent like ethyl acetate, and filter through Celite.
-
Concentrate the filtrate. Dissolve the crude residue in a solvent like THF and treat with aqueous hydrochloric acid to hydrolyze the imine.
-
Basify the aqueous solution to precipitate the free amine.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography or recrystallization to obtain 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine.[10]
-
Data Summary
| Step | Transformation | Key Reagents | Typical Yield | Key Considerations |
| 1 | Nitration | HNO₃, H₂SO₄ | 75-85% | Formation of 5-nitro isomer requires purification.[1] |
| 2 | Nitro Reduction | H₂, 10% Pd/C | >90% | Ensure complete removal of catalyst post-reaction. |
| 3 | Imidazole Formation | Triethyl orthoformate, H⁺ | 80-90% | Anhydrous conditions are preferable. |
| 4 | N-Methylation | CH₃I, K₂CO₃ | 40-60% (of desired isomer) | Critical Step: Results in a mixture of N-1 and N-3 isomers requiring careful chromatographic separation. |
| 5 | Amination | Pd₂(dba)₃, Ligand, Base, Benzophenone imine | 60-80% | Requires inert atmosphere; two-step (coupling then hydrolysis) procedure.[10] |
Conclusion
The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine can be reliably achieved through a structured, multi-step sequence. This guide outlines a pathway that relies on well-established chemical transformations, starting from the functionalization of a pyridine precursor and culminating in a modern, palladium-catalyzed amination. The critical challenges, particularly the regioselective N-methylation of the imidazole core, have been highlighted, emphasizing the need for robust purification and analytical techniques to ensure the isolation of the correct isomer. By following the detailed protocols and understanding the underlying principles, researchers can effectively produce this valuable chemical scaffold for application in medicinal chemistry and drug discovery programs.
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
Reen, G. K., & Kumar, A. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1785–1852. [Link]
-
Mujumdar, P., et al. (2015). Facile Pd-catalyzed amination of imidazolin-1-yl chloroazines under microwave irradiation. Tetrahedron Letters, 56(38), 5344-5347. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Aksenov, A. V., & Aksenova, I. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2955. [Link]
-
Krasnikov, P. E., et al. (2015). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 51, 626–634. [Link]
-
Shkil, H., et al. (2015). Facile Pd-catalyzed amination of imidazolin-1-yl chloroazines under microwave irradiation: Toward a new kinase-inhibitory chemotype. Griffith Research Online. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Angewandte Chemie International Edition, 49(40), 7244-7247. [Link]
-
Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines . University College Dublin. [Link]
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
2,3-diaminopyridine . Organic Syntheses Procedure. [Link]
-
Yang, L., et al. (2022). Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions. Asian Journal of Organic Chemistry, 11(1), e202100698. [Link]
-
Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]
-
Jana, U., & Tunge, J. A. (2009). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Organic & Biomolecular Chemistry, 7(22), 4745-4748. [Link]
-
Yuan, Y., & Lei, A. (2015). Amination of imidazo[1,2-a]pyridines through C-H/N-H cross-coupling reaction with different azoles and other N-nucleophiles. Chemical Communications, 51(5), 944-947. [Link]
-
Trécourt, F., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (14), 2409-2414. [Link]
-
Kumar, C. S. A., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155–o156. [Link]
-
Demkowicz, S., et al. (2016). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Molecules, 21(11), 1561. [Link]
-
Kumar, C. S. A., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chloro-phen-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155–o156. [Link]
-
de Fátima, A., & Modolo, L. V. (2017). One-Pot Reactions of Triethyl Orthoformate with Amines. Chemistry, 2(4), 566-589. [Link]
-
Sontakke, V. A., & Lawand, A. S. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]
- US8334383B2 - Regioselective preparation of substituted pyrimidines.
-
Tönshoff, C., & Meindl, W. R. (2008). Studies in Chlorin Chemistry. III. A Practical Synthesis of C,D-Ring Symmetric Chlorins of Potential Utility in Photodynamic Therapy. Journal of organic chemistry, 73(24), 9634–9642. [Link]
-
Rivera, D. G., & Wessjohann, L. A. (2006). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Organic letters, 8(17), 3813–3816. [Link]
-
Bouattour, M., et al. (2019). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Journal of Molecular Structure, 1197, 183-195. [Link]
- Methylation of pyridines - US3428641A.
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Studies in Chlorin Chemistry. III. A Practical Synthesis of C,D-Ring Symmetric Chlorins of Potential Utility in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Therapeutic Potential of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine: A Mechanistic Deep Dive for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The imidazo[4,5-c]pyridine core, a purine isostere, represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant therapeutic potential[1]. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. This guide provides a comprehensive technical overview of the potential mechanisms of action for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, a specific derivative of this versatile scaffold. By synthesizing data from related compounds, we will explore the likely signaling pathways modulated by this molecule and present a framework for its further investigation and development.
The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Kinase Inhibition
The defining characteristic of the imidazo[4,5-c]pyridine scaffold is its ability to function as a hinge-binding motif in the ATP pocket of various kinases. This interaction is fundamental to the biological activity of numerous small molecule inhibitors. The nitrogen atoms within the fused ring system can form critical hydrogen bonds with the kinase hinge region, a key determinant of binding affinity and selectivity.
Derivatives of the imidazo[4,5-c]pyridine and the closely related imidazo[4,5-b]pyridine core have demonstrated inhibitory activity against a spectrum of kinases, highlighting the scaffold's broad applicability in oncology, immunology, and virology[2][3][4].
Postulated Mechanisms of Action for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
While direct experimental data for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is emerging, we can infer its likely mechanisms of action by examining the established activities of analogous compounds. The key substitutions on the core scaffold—a methyl group at the 1-position of the imidazole ring and an amine group at the 6-position of the pyridine ring—are crucial in determining its target specificity and potency.
Inhibition of Key Oncogenic Kinases
The primary hypothesized mechanism of action for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
-
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases, which play a pivotal role in glioblastoma[5]. The imidazo[4,5-c]pyridine core likely anchors the molecule in the ATP-binding site of Src, while substituents influence selectivity and potency. The 6-amino group of our lead compound could potentially form additional hydrogen bonds within the active site, enhancing its inhibitory activity.
-
PI3K/Akt/mTOR Pathway: Imidazo[4,5-c]quinoline derivatives are known modulators of the PI3K/Akt pathway[6]. Given the structural similarities, it is plausible that 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine could also inhibit key kinases in this critical signaling cascade, such as PI3K or mTOR.
-
DNA-Dependent Protein Kinase (DNA-PK): 6-Anilino imidazo[4,5-c]pyridin-2-ones have been discovered as selective inhibitors of DNA-PK, a key enzyme in the non-homologous end-joining DNA repair pathway[7]. This suggests a potential application as a radiosensitizer in cancer therapy. The 6-amino substituent in our compound of interest is a critical feature shared with these DNA-PK inhibitors.
-
Bruton's Tyrosine Kinase (BTK): While belonging to the imidazo[4,5-b]pyridine isomeric class, noncovalent reversible BTK inhibitors have been developed from this scaffold[4]. This highlights the potential for imidazopyridines to target kinases crucial for B-cell malignancies and autoimmune disorders.
The following diagram illustrates the potential kinase targets of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine within a cancer cell.
Caption: Experimental workflow for kinase target identification.
Cellular Assays
Following in vitro kinase profiling, cellular assays are crucial to confirm target engagement and downstream pathway modulation.
Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Cell Culture: Culture a relevant cancer cell line (e.g., a glioblastoma line for Src inhibition studies) to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various imidazo[4,5-c]pyridine and related imidazopyridine derivatives against different kinases. This data provides a benchmark for the anticipated potency of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine.
| Compound Class | Target Kinase | Reported IC50 | Reference |
| Imidazo[4,5-c]pyridines | PARP | 8.6 nM | [2] |
| Imidazo[4,5-c]pyridine hybrids | Cathepsin S (CTSS) | 25 nM | [2] |
| Imidazo[4,5-b]pyridine derivatives | Methionyl-tRNA synthetase | < 50 nM | [2] |
| Imidazo[4,5-b]pyridine derivatives | BTK | 1.14 µM | [4] |
Conclusion and Future Directions
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is a promising therapeutic candidate owing to its foundation on the versatile imidazo[4,5-c]pyridine scaffold. The primary hypothesized mechanism of action is the inhibition of key protein kinases involved in oncogenesis and other disease processes. The methyl and amino substitutions are predicted to fine-tune the compound's interaction with the ATP-binding pocket, influencing its potency and selectivity profile.
Future research should focus on comprehensive kinase profiling and cell-based assays to definitively identify its molecular targets and elucidate the downstream consequences of their inhibition. Structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compound to enhance its therapeutic index. The insights presented in this guide provide a robust framework for advancing 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine through the drug discovery and development pipeline.
References
-
Krol, E., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4987. [Link]
-
Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 246-254. [Link]
-
Barreca, M. L., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 28(14), 5483. [Link]
-
Kim, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
-
Hanke, T., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 968-971. [Link]
-
Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6296. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[2][3][5]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Aladdin. 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. [Link]
-
Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. [Link]
-
Krátky, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(11), 606-614. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Temple, C., Jr. (1987). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Timotijevic, D., et al. (2018). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 61(22), 10074-10090. [Link]
-
Dana Bioscience. 1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine 100mg. [Link]
-
PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Chemistry and Therapeutic Potential of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine
The 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine core represents a significant "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2][3] This bioisosterism has made the imidazo[4,5-c]pyridine framework a fertile ground for the development of novel therapeutics. This guide provides an in-depth exploration of the known derivatives of 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into the causal reasoning behind synthetic strategies and provide actionable insights for researchers in the field.
Core Structure and Key Derivatization Points
The foundational structure of 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine offers several key positions for chemical modification to modulate its physicochemical properties and biological activity. Understanding these points is crucial for rational drug design.
Figure 1: Key positions for derivatization on the 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine scaffold.
Synthetic Strategies: Building the Imidazo[4,5-c]pyridine Core
The construction of the imidazo[4,5-c]pyridine scaffold is a critical first step in accessing its derivatives. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.
Classical Approach: Cyclization of Diaminopyridines
A prevalent and versatile method involves the cyclization of appropriately substituted diaminopyridines. For the synthesis of derivatives of our core molecule, a substituted 3,4-diaminopyridine would be the key starting material.
Figure 2: A generalized workflow for the synthesis of imidazo[4,5-c]pyridine derivatives.
A typical reaction involves the condensation of a 3,4-diaminopyridine with a carboxylic acid or its derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA), often accelerated by microwave irradiation.[1] Alternatively, oxidative cyclization with aldehydes can also yield the desired scaffold.[4][5]
Modern Approaches: Solid-Phase and Catalyzed Reactions
To facilitate the rapid generation of compound libraries, solid-phase synthesis methodologies have been developed. These approaches often start with a resin-bound aminopyridine, which then undergoes a series of reactions, including substitution, reduction, and cyclization, to build the imidazo[4,5-c]pyridine core.[3] Furthermore, transition-metal-catalyzed reactions are increasingly being employed for the late-stage functionalization of the pre-formed imidazopyridine ring, allowing for the introduction of diverse substituents with high precision.[6]
Known Derivatives and Their Therapeutic Applications
The versatility of the 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine scaffold is evident in the diverse biological activities of its derivatives.
Kinase Inhibitors for Oncology
A significant area of research has focused on the development of imidazo[4,5-c]pyridine derivatives as kinase inhibitors for cancer therapy.[2] The structural similarity to ATP allows these compounds to effectively compete for the kinase ATP-binding site.
-
Src Family Kinase (SFK) Inhibitors: Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as novel inhibitors of Src family kinases, which are often dysregulated in glioblastoma.[7] The introduction of various substituents at the 1 and 3 positions of the imidazo[4,5-c]pyridin-2-one core has been explored to optimize potency and selectivity.[7]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK, a key target in B-cell malignancies.[8] Structure-activity relationship studies have shown that specific substitutions on the phenyl rings attached to the imidazole core are crucial for potent inhibition.[8] These findings provide a strong rationale for exploring similar modifications on the imidazo[4,5-c]pyridine scaffold.
-
c-Met Inhibitors: The discovery of volitinib, an imidazo[1,2-a]pyridine derivative, as a highly potent and selective c-Met inhibitor highlights the potential of the broader imidazopyridine class in targeting receptor tyrosine kinases implicated in cancer.[9]
Table 1: Representative Imidazopyridine-based Kinase Inhibitors and their Activities
| Compound Class | Target Kinase | Representative IC50 | Cell Line/Assay | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src, Fyn | Submicromolar | U87, U251 GBM cells | [7] |
| Imidazo[4,5-b]pyridine | BTK | 1.14 µM | Biochemical assay | [8] |
| Imidazo[1,2-a]pyridine (Volitinib) | c-Met | Potent (not specified) | Human glioma xenograft | [9] |
Modulators of G-Protein Coupled Receptors (GPCRs)
-
Adenosine Receptor Modulators: 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a similar fused heterocyclic system, have been synthesized as allosteric enhancers of the A3 adenosine receptor.[10] Structural modifications at the 2 and 4-amino positions were found to significantly impact their modulatory activity.[10] This suggests that derivatives of 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine could be explored for similar GPCR-modulating properties.
Antimicrobial and Antiviral Agents
The imidazo[4,5-c]pyridine scaffold has also been investigated for its potential in combating infectious diseases.
-
Antiviral Activity: Certain imidazo[4,5-c]pyridine derivatives have demonstrated activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the hepatitis C virus.[1][11] The activity was found to be sensitive to substitutions on a benzyl group attached to the core structure.[1][11]
-
Antitubercular Activity: Novel derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and shown to possess potent in vitro activity against Mycobacterium tuberculosis.[12] Computational studies suggest these compounds may act by inhibiting DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway.[12]
Platelet-Activating Factor (PAF) Antagonists
Derivatives of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine have been identified as potent and orally active antagonists of the platelet-activating factor.[13] The structure-activity relationship studies revealed that the nature of the acyl substituent on the piperidine ring is a key determinant of activity.[13]
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of a 2-substituted imidazo[4,5-c]pyridine derivative, based on common literature procedures.[1]
Step 1: Synthesis of the Imidazo[4,5-c]pyridine Core
-
To a solution of 5-methyl-3,4-diaminopyridine (1 equivalent) in polyphosphoric acid (PPA), add the desired carboxylic acid (1.1 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C), with or without microwave irradiation, for a specified time (typically 1-6 hours) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford the crude 2-substituted-methyl-imidazo[4,5-c]pyridine.
-
Purify the crude product by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Insights
Across the various studies on imidazo[4,5-c]pyridine and related scaffolds, several key SAR trends have emerged:
-
Substitution at the 2-position: This position is frequently modified to introduce aryl or heteroaryl groups that can form key interactions with the target protein, such as hydrogen bonds and pi-stacking. The nature of the substituents on these aromatic rings can significantly influence potency and selectivity.[8][12]
-
Substitution at the N-1 and N-3 positions: Alkylation or arylation at these positions can modulate the pharmacokinetic properties of the molecule and also influence its binding orientation within the target's active site.[7]
-
Functionalization of the Pyridine Ring: Modifications to the pyridine part of the scaffold, such as at the 6-amino group in our core molecule, can be used to attach larger substituents that can extend into solvent-exposed regions of the binding pocket or improve physicochemical properties.[13]
Future Perspectives and Drug Development Opportunities
The 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine scaffold remains a highly attractive starting point for the development of new therapeutics. Future research efforts could focus on:
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing the robust synthetic methodologies to create large, diverse libraries of derivatives for screening against a wide range of biological targets.
-
Structure-Based Drug Design: Employing computational modeling and X-ray crystallography to design derivatives with improved potency and selectivity for specific targets, particularly kinases and GPCRs.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in less explored areas such as neurodegenerative diseases and inflammatory disorders, given the broad biological activities of purine-like structures.
Conclusion
The derivatives of 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine represent a rich and versatile class of compounds with demonstrated potential across multiple therapeutic areas. A thorough understanding of the synthetic strategies, structure-activity relationships, and biological targets discussed in this guide will empower researchers to rationally design and develop the next generation of drugs based on this privileged scaffold.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
-
Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. [Link]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. [Link]
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]
-
Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
-
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
-
1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. [Link]
-
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
An In-Depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Related Immune-Modulating Imidazopyridines
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, a member of the imidazopyridine class of compounds. Due to the limited direct research on this specific molecule, this guide leverages extensive data from its close structural and functional analogs, primarily the well-characterized imidazoquinolines Imiquimod and Resiquimod (R848), to elucidate its mechanism of action and therapeutic potential. The core focus is on the role of these compounds as potent agonists of Toll-like receptors 7 and 8 (TLR7/8), which are pivotal in orchestrating innate and adaptive immune responses. We will explore the downstream signaling cascades, the induction of a pro-inflammatory cytokine milieu, and the subsequent applications in oncology, virology, and as vaccine adjuvants. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising class of immune response modifiers.
Introduction: The Imidazopyridine Scaffold as a Privileged Structure in Immunotherapy
The compound 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine belongs to a class of heterocyclic amines that are structural analogs of purines and have emerged as "privileged structures" in medicinal chemistry.[1][2] While direct literature on this specific molecule is sparse, its core structure is highly similar to that of the imidazoquinoline family, which includes the FDA-approved drug Imiquimod and the potent research compound Resiquimod (R848).[3][4] These molecules are not classical drugs that bind to and inhibit a specific enzyme or receptor on a target cell. Instead, their primary therapeutic action is mediated through the modulation of the host's own immune system.[5][6]
Imiquimod and its analogs are potent immune response modifiers that function as agonists for Toll-like receptors (TLRs), specifically TLR7 and, in some cases, TLR8.[7][8][9] TLRs are pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[10] By mimicking natural TLR ligands, such as single-stranded viral RNA, compounds like 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine can trigger a powerful, localized immune response. This has profound therapeutic implications, allowing for the treatment of various diseases by harnessing the body's natural defense mechanisms.
This guide will dissect the molecular targets and pathways activated by this class of compounds, outlining their established and potential applications in treating cutaneous malignancies, viral infections, and their use as powerful vaccine adjuvants.
Core Mechanism of Action: Agonism of Toll-Like Receptors 7 & 8
The central therapeutic target for the imidazopyridine and imidazoquinoline class of compounds is the endosomally located Toll-like receptors 7 and 8.[4][8][11] These receptors are primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (both plasmacytoid and myeloid), macrophages, and B-lymphocytes.[7][8][12]
TLR7/8 Signaling Cascade
Upon binding of an agonist like 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine to TLR7/8 within the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a complex downstream signaling cascade:
-
MyD88 Recruitment: MyD88 binds to the TLR, which in turn recruits members of the IRAK (IL-1 receptor-associated kinase) family.
-
Activation of Transcription Factors: This leads to the activation of key transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors), such as IRF7.[4]
-
Cytokine and Chemokine Production: The activation of these transcription factors drives the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.[5][7][9]
This signaling cascade is the foundational event that translates the binding of the synthetic agonist into a robust and therapeutically relevant immune response.
Caption: TLR7/8 signaling pathway initiated by an imidazopyridine agonist.
Key Cytokine Induction Profile
The therapeutic efficacy of TLR7/8 agonists is largely dependent on the specific profile of cytokines they induce. While the exact profile can vary by cell type and specific compound, a characteristic Th1-polarizing cytokine signature is consistently observed.
| Cytokine | Primary Producing Cells | Key Immunological Function |
| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Potent antiviral activity; enhances NK cell cytotoxicity; promotes DC maturation. |
| TNF-α | Macrophages, Dendritic Cells | Pro-inflammatory; induces apoptosis in tumor cells; promotes immune cell recruitment. |
| IL-12 | Dendritic Cells, Macrophages | Drives differentiation of naive T cells into Th1 cells; activates NK cells. |
| IL-6 | Macrophages, Dendritic Cells | Pro-inflammatory; involved in T-cell activation and B-cell differentiation. |
| CXCL9/10 | Various immune cells | Chemokines that attract CXCR3+ T cells, recruiting cytotoxic lymphocytes to the target site.[13] |
This cytokine milieu is critical for bridging the innate immune response with a powerful, antigen-specific adaptive immune response.[7][14]
Potential Therapeutic Targets and Applications
The activation of TLR7/8 and the subsequent cytokine storm create a number of opportunities for therapeutic intervention across several disease areas.
Oncology: Transforming the Tumor Microenvironment
A primary application of TLR7/8 agonists is in cancer immunotherapy. Many tumors evade the immune system by creating an immunosuppressive tumor microenvironment (TME). TLR7/8 agonists can reverse this by:
-
Activating Local APCs: Topical or intratumoral administration activates resident dendritic cells and macrophages, enhancing their ability to process and present tumor antigens.[14]
-
Inducing Pro-inflammatory Cytokines: The local release of IFN-α and TNF-α can have direct anti-tumor effects and helps to remodel the TME.[5]
-
Recruiting Cytotoxic T-Lymphocytes (CTLs): The induced chemokines attract activated CD8+ T cells into the tumor, leading to direct cancer cell killing.[13]
Established Applications:
-
Basal Cell Carcinoma (BCC): Imiquimod 5% cream (Aldara™) is FDA-approved for the treatment of superficial BCC.[14][15][16][17]
-
Actinic Keratosis (AK): Also approved for AK, a pre-cancerous skin condition.[5][18][19][20]
-
Melanoma: Experimental use has shown success in treating melanoma in situ and skin metastases.[8][18]
Emerging Applications:
-
Combination Therapy: TLR7/8 agonists are being explored in clinical trials in combination with checkpoint inhibitors (e.g., anti-PD-1) and radiotherapy to create a synergistic anti-tumor effect.[21][22][23]
-
Systemic Cancers: Novel formulations are being developed for intravenous administration to treat solid tumors more broadly.[24]
Virology: Stimulating an Antiviral State
The potent induction of Type I interferons (especially IFN-α) makes TLR7/8 agonists highly effective against viral infections.[9]
-
Mechanism: IFN-α induces an "antiviral state" in surrounding cells, making them resistant to viral replication. It also boosts the activity of natural killer (NK) cells, which are crucial for clearing virally infected cells.[25]
Established Applications:
-
Human Papillomavirus (HPV): Imiquimod is FDA-approved for the treatment of external genital and perianal warts caused by HPV.[14][18]
-
Herpes Simplex Virus (HSV): Off-label use has shown efficacy in treating herpes simplex.[18]
Emerging Applications:
-
Chronic Viral Infections: Systemic TLR7 agonists are in clinical trials for chronic infections like Hepatitis B, aiming to achieve a "functional cure."[22]
-
Respiratory Viruses: Research suggests potential applications in mitigating severe respiratory viral infections by enhancing local immune defense in the lungs.[25]
Vaccine Adjuvants: Enhancing Immunogenicity
TLR7/8 agonists are potent vaccine adjuvants, capable of significantly enhancing the magnitude and quality of the adaptive immune response to a co-administered antigen.[26]
-
Mechanism: They promote the maturation and activation of dendritic cells at the injection site, leading to more efficient antigen presentation to T cells and a stronger Th1-biased immune response.[26][27] This results in higher antibody titers and more robust cellular immunity.
Experimental Protocols and Validation
Validating the activity of a potential TLR7/8 agonist like 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine involves a series of in vitro and in vivo assays.
Workflow for Characterizing a Novel TLR7/8 Agonist
Caption: High-level experimental workflow for validating a TLR7/8 agonist.
Detailed Protocol: In Vitro TLR Activation Assay
This protocol uses a commercially available HEK-Blue™ cell line engineered to express a specific human TLR (e.g., TLR7) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. SEAP expression is placed under the control of an NF-κB-inducible promoter.
Objective: To determine if the test compound selectively activates TLR7 and/or TLR8.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's protocol.
-
Plating: Seed the cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine in sterile PBS or DMSO, followed by dilution in cell culture medium. Include a known agonist (e.g., R848) as a positive control and medium alone as a negative control.
-
Stimulation: Add 20 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Pipette 20 µL of the cell supernatant from each well into a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ detection reagent to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.
Detailed Protocol: Cytokine Profiling in Human PBMCs
Objective: To quantify the profile of cytokines secreted by primary human immune cells in response to the test compound.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor's whole blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium.
-
Stimulation: Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include R848 as a positive control and a vehicle control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for key cytokines (IFN-α, TNF-α, IL-12, IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
Conclusion and Future Directions
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, by virtue of its structural similarity to known TLR7/8 agonists, holds significant therapeutic promise as an immune response modifier. Its primary therapeutic targets are the TLR7 and TLR8 receptors on key antigen-presenting cells. By activating these receptors, the compound can initiate a potent, localized immune response characterized by a Th1-polarizing cytokine profile. This mechanism can be therapeutically exploited to:
-
Treat cutaneous malignancies by transforming the tumor microenvironment into an immune-supportive one.
-
Clear viral infections by inducing a robust antiviral state.
-
Enhance vaccine efficacy by serving as a powerful adjuvant.
Future research should focus on the direct characterization of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine to confirm its specific affinity for TLR7 versus TLR8, quantify its potency, and define its unique cytokine induction signature. Furthermore, medicinal chemistry efforts could focus on modifying the imidazopyridine scaffold to fine-tune its activity, improve its pharmacokinetic properties for systemic delivery, and optimize it for combination therapies, thereby unlocking the full potential of this promising immunotherapeutic agent.
References
- Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential.
- DermNet NZ. (2019). Imiquimod.
- The Skin Doctor. (n.d.). Aldara (Imiquimod)
- Joo, Y. B., & Park, Y. M. (2011). Imiquimod - Its role in the treatment of cutaneous malignancies.
- American Academy of Dermatology Association. (n.d.).
- Vidal, D. (2006). Topical Imiquimod: Mechanism of Action and Clinical Applications. Mini Reviews in Medicinal Chemistry, 6(5), 499-503.
- Cancer Research UK. (2021). Imiquimod cream (Aldara).
- Adams, S., et al. (2012). Topical TLR7 Agonist Imiquimod Can Induce Immune-Mediated Rejection of Skin Metastases in Patients with Breast Cancer. Clinical Cancer Research, 18(24), 6748-6757.
- InvivoChem. (n.d.). Resiquimod (R848).
- MedChemExpress. (n.d.). Resiquimod (R848).
- Spencer, J. M. (2005). Imiquimod 5% Cream (Aldara®) in the Treatment of Basal Cell Carcinoma.
- American Academy of Dermatology Association. (n.d.). Imiquimod: A treatment for some skin cancers, genital warts.
- MedChemExpress. (2025). Imiquimod is a TLR7 Agonist for Asthma Research.
- Liau, L. M., et al. (2014). Toll-like Receptor Agonist Imiquimod Facilitates Antigen-Specific CD8+ T-cell Accumulation in the Genital Tract Leading to Tumor Control through IFNγ. Clinical Cancer Research, 20(21), 5456-5467.
- MedChemExpress. (2024). Imiquimod is a Selective TLR7 Agonist for Viral Infections Research.
- Ichinohe, T., et al. (2011). Toll-Like Receptor 7 Agonist Imiquimod in Combination with Influenza Vaccine Expedites and Augments Humoral Immune Responses against Influenza A(H1N1)pdm09 Virus Infection in BALB/c Mice. Journal of Virology, 85(13), 6670-6679.
- Dr.Oracle. (2025). What is the mechanism of action of imiquimod?.
- Selleck Chemicals. (n.d.). Resiquimod (R848).
- MedlinePlus. (2025). Imiquimod Topical.
- Scott, D. (2021). Imiquimod Cream: The Genie Is Out Of the Bottle for Skin Cancer.
- American Academy of Dermatology. (n.d.). Imiquimod: A treatment for some skin cancers, genital warts.
- Ovid. (n.d.).
- Patsnap Synapse. (2025). What TLR agonists are in clinical trials currently?.
- DelveInsight. (2023). TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis.
- Li, Y., et al. (2021). The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer. Oncology Letters, 22(5), 1-13.
- ASCO Publications. (2025). Toll-like receptor 7 (TLR7)
- Demaria, S., & Formenti, S. C. (2014). Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer.
- Frontiers Media. (2022). Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy.
- STEMCELL Technologies. (n.d.). The Toll-like receptor 7/8-ligand resiquimod (R-848)
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][15][18]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.
- PubMed Central. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors.
- ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
- MDPI. (2020).
- Aladdin. (n.d.). 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine.
- MySkinRecipes. (n.d.).
- PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. donscottmd.com [donscottmd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. stemcell.com [stemcell.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theskindoctor.melbourne [theskindoctor.melbourne]
- 16. skintherapyletter.com [skintherapyletter.com]
- 17. Imiquimod: A treatment for some skin cancers, genital warts: Foothill Dermatology Medical Center: Dermatology [foothillderm.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Imiquimod: A treatment for some skin cancers, genital warts [aad.org]
- 20. Imiquimod Topical: MedlinePlus Drug Information [medlineplus.gov]
- 21. Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 23. ascopubs.org [ascopubs.org]
- 24. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 25. immune-system-research.com [immune-system-research.com]
- 26. Toll-Like Receptor 7 Agonist Imiquimod in Combination with Influenza Vaccine Expedites and Augments Humoral Immune Responses against Influenza A(H1N1)pdm09 Virus Infection in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Abstract
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Core
The structural similarity of imidazopyridines to naturally occurring purines has made them a focal point of extensive research, leading to their development as GABAA receptor modulators, proton pump inhibitors, and, notably, as anticancer agents[6][8]. Derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores have shown promise by interfering with cellular pathways essential for cancer cell proliferation[6][8]. For instance, various substituted imidazopyridines have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, colon, and leukemia[2][4]. The subject of this guide, 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, is a novel entity within this class. Its in vitro cytotoxicity profile is a critical first step in determining its potential as a therapeutic agent. This guide outlines the necessary experimental workflow to characterize this profile thoroughly.
Foundational Cytotoxicity Screening: The MTT Assay
The initial assessment of a compound's cytotoxic potential is often performed using a metabolic activity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for evaluating cell viability and proliferation[9].
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase. The quantity of formazan produced is directly proportional to the number of viable cells[9]. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically, typically between 570-590 nm.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Materials:
-
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)[9]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free media to achieve the desired final concentrations. Replace the culture medium in the 96-well plate with the media containing the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible[11].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[9][10][12].
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical MTT Assay Results
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.9 ± 5.5 |
| 50 | 23.4 ± 3.8 |
| 100 | 8.1 ± 2.1 |
IC50 Value: Approximately 25 µM
Corroborative Cytotoxicity Assessment: The LDH Release Assay
To validate the findings from the MTT assay and to assess cytotoxicity from a different biological standpoint, a lactate dehydrogenase (LDH) release assay is recommended. This assay measures membrane integrity, a key indicator of cell health[13].
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[13][14]. The LDH assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically at approximately 490 nm[13][14]. The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity[14].
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Detailed Protocol: LDH Assay
Materials:
-
Cells treated with 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis buffer (for maximum LDH release control).
Procedure:
-
Prepare Controls: In parallel to the treated wells, set up a "spontaneous release" control (vehicle-treated cells) and a "maximum release" control (cells treated with lysis buffer 30-45 minutes before the assay endpoint).
-
Sample Collection: After the incubation period with the test compound, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light[13][14].
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Mechanistic Insight: Distinguishing Apoptosis from Necrosis with Annexin V/PI Staining
Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis are two distinct pathways. The Annexin V and Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[15][16][17][18][19].
Principle of Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet[17][19]. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells[18][19]. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised[17][19].
The four distinct populations identified are:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in this assay)
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine at the IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time. After incubation, harvest both adherent and floating cells to ensure all apoptotic cells are collected[16].
-
Washing: Wash the cells twice with cold PBS by centrifugation[16].
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL[18]. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[18].
-
Flow Cytometry: Immediately after incubation, add additional binding buffer and analyze the samples on a flow cytometer[18].
Data Presentation: Hypothetical Annexin V/PI Results
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 94.5 | 2.5 | 2.0 |
| Compound (IC50) | 35.2 | 45.8 | 18.1 |
These hypothetical results would suggest that 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine induces cell death primarily through apoptosis.
Conclusion and Future Directions
This guide provides a robust, multi-assay strategy for the comprehensive in vitro cytotoxicity assessment of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine. By integrating metabolic, membrane integrity, and apoptosis assays, a clear and validated picture of the compound's cytotoxic potential and mechanism of action can be established. Positive results from this workflow would warrant further investigation into the specific apoptotic pathways involved (e.g., caspase activation, mitochondrial membrane potential) and progression to more complex in vitro models, such as 3D spheroids, and eventually, in vivo studies. The structural class of imidazopyridines holds considerable promise in oncology, and a thorough, methodologically sound evaluation of new derivatives is paramount to advancing this field.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
(n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
PubMed. (2024, January 6). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.... Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
-
NIH. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link]
-
PMC. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
DergiPark. (n.d.). Makale » IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
protocol for synthesizing 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Application Note: Strategic Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Executive Summary & Strategic Rationale
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of purine and a pharmacophore for Toll-like receptor (TLR) modulation (specifically TLR7/8 agonists). While the 4-amino derivatives (e.g., Imiquimod) are widely documented, the 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine isomer represents a distinct vector for structure-activity relationship (SAR) exploration, particularly for tuning solubility and receptor binding affinity.
Technical Challenge: The primary synthetic hurdle is achieving regioselectivity during the functionalization of the pyridine ring. The synthesis requires differentiating between the C2 and C4 positions of the pyridine precursor to ensure the methyl group and the amine are installed at the correct N1 and C6 positions, respectively.
Solution: This protocol utilizes a regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-3-nitropyridine, followed by a reductive cyclization and a late-stage amination. This route avoids unstable intermediates and preserves the halogen handle necessary for the final C6-amination.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed backward from the target to the commercially available 2,4-dichloro-3-nitropyridine .
-
Target: 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine.
-
Key Disconnection: The C6-amine is installed last via displacement of a C6-chloro group.
-
Core Construction: The imidazole ring is formed via cyclization of a vicinal diamine.
-
Regiocontrol: The 1-methyl group originates from methylamine. The SNAr reaction on 2,4-dichloro-3-nitropyridine favors the C4 position (para to nitro) over the C2 position (ortho to nitro) due to steric and electronic factors, establishing the correct regiochemistry early.
Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.
Detailed Experimental Protocol
Step 1: Regioselective SNAr (Installation of N-Methyl)
Objective: Selectively displace the C4-chlorine with methylamine while retaining the C2-chlorine (which becomes C6 in the final scaffold).
-
Reagents: 2,4-Dichloro-3-nitropyridine (1.0 eq), Methylamine (2.0M in THF, 1.1 eq), Triethylamine (1.2 eq), THF (anhydrous).
-
Procedure:
-
Dissolve 2,4-dichloro-3-nitropyridine in anhydrous THF (0.2 M concentration).
-
Cool the solution to -10°C (ice/salt bath). Crucial: Low temperature maximizes regioselectivity for the C4 position.
-
Add Triethylamine followed by the dropwise addition of Methylamine solution over 30 minutes.
-
Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc/Hexane).
-
Expected Product: 2-chloro-N-methyl-3-nitropyridin-4-amine (Yellow solid).
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without dechlorinating the C2 position.
-
Note: Avoid Pd/C hydrogenation, as it poses a high risk of hydrodechlorination.
-
Reagents: Sodium Dithionite (Na2S2O4, 3.0 eq), K2CO3 (3.0 eq), EtOH/H2O (3:1).
-
Procedure:
-
Suspend Step 1 product in EtOH/H2O.
-
Add K2CO3 followed by portion-wise addition of Sodium Dithionite at room temperature.
-
Stir vigorously for 2–4 hours. The yellow color should fade to a pale suspension.
-
Workup: Remove EtOH under reduced pressure. Extract the aqueous residue with EtOAc (x3). Note: The diamine can be polar; salting out the aqueous layer helps.
-
Expected Product: 2-chloro-N4-methylpyridine-3,4-diamine. Use immediately in Step 3 due to oxidation sensitivity.
-
Step 3: Imidazole Ring Closure
Objective: Form the imidazo[4,5-c]pyridine core.
-
Reagents: Triethyl orthoformate (TEOF) (Solvent/Reagent), p-Toluenesulfonic acid (PTSA) (cat. 5 mol%).[1]
-
Procedure:
-
Suspend the diamine (Step 2) in TEOF (10 mL/g).
-
Add catalytic PTSA.
-
Reflux (approx. 100–110°C) for 3–5 hours.
-
Monitor LCMS for conversion of MW (M+1) to (M+1 + 10 Da for CH insertion - 2H).
-
Workup: Concentrate to dryness. Redissolve in EtOAc, wash with saturated NaHCO3.
-
Expected Product: 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine.
-
Step 4: C6-Amination (The Critical Step)
Objective: Convert the C6-chloride to the C6-amine. This chloride is less reactive than C4-chlorides; harsh conditions or catalysis are required.
Method A: High-Pressure Ammonolysis (Standard)
-
Reagents: NH3 in MeOH (7N) or aqueous NH4OH.
-
Equipment: Stainless steel autoclave or high-pressure sealed tube.
-
Procedure:
-
Charge the vessel with Step 3 product and NH3/MeOH (excess).
-
Heat to 130–150°C for 12–24 hours.
-
Cool carefully. Vent.
-
Concentrate and purify via Preparative HPLC or crystallization.
-
Method B: Buchwald-Hartwig Amination (If Method A fails or for scale-up)
-
Reagents: Benzophenone imine (1.2 eq), Pd2(dba)3 (2 mol%), BINAP or Xantphos (4 mol%), Cs2CO3 (2.0 eq), Dioxane.
-
Procedure:
-
Coupling: Heat mixture at 100°C under N2 overnight.
-
Hydrolysis: Treat the resulting imine with 1N HCl/THF at RT for 1 hour to release the free amine.
-
Neutralize and extract.
-
Data Summary & Process Parameters
| Parameter | Step 1 (SNAr) | Step 2 (Reduction) | Step 3 (Cyclization) | Step 4 (Amination) |
| Key Reagent | Methylamine | Na2S2O4 | Triethyl Orthoformate | NH3 or Pd-Cat |
| Temperature | -10°C to 0°C | 25°C | 100°C (Reflux) | 140°C (Autoclave) |
| Critical Risk | Regio-isomer formation | Dechlorination | Incomplete cyclization | Low conversion |
| Yield Target | 85-90% | 75-85% | 80-90% | 60-75% |
Mechanistic Visualization
The following diagram illustrates the critical regioselectivity in Step 1 and the ring numbering logic.
Figure 2: Mechanistic basis for regioselective functionalization.
Troubleshooting & Quality Control
-
Regioisomer Check (Step 1): Use 1H NMR to verify the position of substitution. The proton at C6 (adjacent to Pyridine N) typically appears as a doublet (J ~5-6 Hz) if C5 is unsubstituted, but here we have C2-Cl and C4-NHMe. The remaining aromatic protons (C5-H and C6-H of the pyridine ring) will show specific coupling constants. Correction: In 2,4-dichloro-3-nitropyridine, the only proton is at C5 and C6. Wait, 2,4-dichloro-3-nitropyridine has protons at 5 and 6.[1]
-
Clarification: 2,4-dichloro-3-nitropyridine structure: N1, C2(Cl), C3(NO2), C4(Cl), C5(H), C6(H).
-
Substitution at C4 leaves C5-H and C6-H. They will show ortho-coupling (J ~8 Hz).
-
Substitution at C2 would leave C4-Cl, C5-H, C6-H.
-
Definitive Check: NOESY correlation between the N-Methyl group and the C5-Proton indicates substitution at C4.
-
-
Incomplete Amination (Step 4): If the reaction stalls at 50% conversion, do not increase temperature beyond 160°C as decomposition occurs. Switch to the Buchwald-Hartwig protocol using BrettPhos or Xantphos ligands, which are specialized for halopyridines.
References
-
Solid-Phase Synthesis of Imidazo[4,5-c]pyridines: Krajcovicova, S., et al. (2014).[2] Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Citation Context: Validates the regioselectivity of 2,4-dichloro-3-nitropyridine substitution (favoring C4) and the reduction/cyclization pathway.
-
General Synthesis of Imidazo[4,5-c]pyridines: Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Citation Context: Establishes the foundational chemistry for forming the [4,5-c] fused system from pyridine diamines.
-
Review of Imidazopyridine Synthesis: Dymińska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Citation Context: Provides broad context on the reactivity of these scaffolds and alternative cyclization reagents.
Sources
Application Notes & Protocols: Utilizing 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Related Compounds in Cell Culture Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of imidazo[4,5-c]pyridine-based compounds, specifically focusing on the principles governing the application of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and its well-characterized structural analog, Resiquimod (R848), in cell culture assays. As potent agonists of Toll-like Receptors 7 and 8 (TLR7/8), these small molecules are powerful tools for investigating innate and adaptive immune responses. This guide details the underlying mechanism of action, provides validated, step-by-step protocols for key immunological assays, and offers insights into data interpretation and troubleshooting.
Introduction: The Immunomodulatory Power of Imidazoquinolines
The imidazo[4,5-c]pyridine scaffold is a core structure in a class of synthetic immunomodulators that have garnered significant interest in oncology, virology, and vaccinology.[1][2] These compounds, including the FDA-approved Imiquimod and its more potent analog Resiquimod (R848), function as powerful agonists for endosomally-located Toll-like Receptors 7 and 8 (TLR7 and TLR8).[3][4] By mimicking viral single-stranded RNA (ssRNA), they activate specific immune cell subsets, leading to a robust inflammatory response characterized by the production of Type I interferons and pro-inflammatory cytokines.[5][6]
While specific data for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is limited in peer-reviewed literature, its structure strongly suggests activity as a TLR7/8 agonist. Therefore, the principles and protocols detailed in this guide are based on the extensive data available for Resiquimod (R848), a compound from the closely related imidazoquinoline class, and are broadly applicable to novel molecules within this family.[3][7]
Mechanism of Action: The TLR7/8 Signaling Cascade
The biological activity of imidazo[4,5-c]pyridine compounds is initiated upon their binding to TLR7 and/or TLR8 within the endosomes of immune cells.[6][8] This binding event triggers a conformational change and dimerization of the receptor, initiating a downstream signaling cascade.
Key Signaling Events:
-
Recruitment of MyD88: The dimerized TLR recruits the crucial adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[3][8]
-
Kinase Activation: MyD88 associates with and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family.[5]
-
Transcription Factor Activation: This kinase cascade ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7.[6][9]
-
Cytokine & Chemokine Gene Expression: Activated transcription factors translocate to the nucleus and drive the expression of a wide array of genes, resulting in the secretion of Type I interferons (IFN-α), pro-inflammatory cytokines (TNF-α, IL-6, IL-12), and various chemokines.[10][11] This orchestrated response bridges the innate and adaptive immune systems.
Caption: TLR7/8 Signaling Pathway.
Core Applications and Target Cell Types
The primary application of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine in cell culture is the stimulation of immune cells to study downstream functional consequences.
| Cell Type | Primary TLR Expression (Human) | Typical Readouts |
| Plasmacytoid Dendritic Cells (pDCs) | TLR7 | High IFN-α production, upregulation of CD80/CD86 |
| Monocytes / Macrophages | TLR8 | High TNF-α, IL-6, IL-12 production, differentiation |
| Myeloid Dendritic Cells (mDCs) | TLR8 | Cytokine production, maturation (CD83, CD86 upregulation) |
| B Cells | TLR7 | Proliferation, antibody production, cytokine secretion |
| Natural Killer (NK) Cells | TLR7/8 (direct/indirect activation) | Increased cytotoxicity (ADCC), IFN-γ production, CD69 upregulation[12] |
| HEK293 Reporter Cells | Transfected with hTLR7 or hTLR8 | NF-κB-driven reporter gene expression (e.g., SEAP)[13] |
Compound Preparation and Handling
Scientific rigor begins with the proper handling of reagents. Imidazoquinoline compounds are typically supplied as a lyophilized powder and require careful reconstitution.
4.1. Reconstitution Protocol
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) for creating a high-concentration stock solution.[10]
-
Stock Concentration: Prepare a 10 mM stock solution. For Resiquimod (MW: 314.38 g/mol ), this corresponds to 3.14 mg/mL.
-
Procedure:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Aseptically add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be required for some compounds.[10]
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[10]
Causality: DMSO is used due to its ability to dissolve hydrophobic organic compounds. Creating small aliquots is critical because freeze-thaw cycles can lead to compound precipitation and degradation, introducing variability into experiments.
4.2. Preparation of Working Solutions
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Critical Control: Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions (including vehicle controls) and is non-toxic, typically ≤ 0.1%.
Experimental Protocols
5.1. Protocol 1: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay is the gold standard for assessing the primary activity of TLR7/8 agonists.
Caption: Workflow for PBMC Cytokine Profiling.
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash cells twice with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin). Perform a cell count and viability assessment (e.g., using Trypan Blue). Seed 2 x 10^5 cells per well in a 96-well flat-bottom plate.[12][14]
-
Compound Dilution: Prepare a 2X working concentration serial dilution series of the compound in complete RPMI medium. Also prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Stimulation: Add an equal volume of the 2X compound dilutions or vehicle control to the appropriate wells. The final volume should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C or use it immediately for analysis.
-
Cytokine Quantification: Measure the concentration of key cytokines such as TNF-α, IL-6, and IFN-α using commercially available ELISA or multiplex bead-based immunoassay (e.g., Bio-Plex, Luminex) kits, following the manufacturer's instructions.[15][16]
5.2. Protocol 2: Cell Viability and Cytotoxicity Assay (MTT/CCK8)
It is crucial to distinguish between immunomodulatory and cytotoxic effects. This protocol determines the concentration at which the compound becomes toxic to cells.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., U937 human monocytic cells) or PBMCs in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).[13][17]
-
Treatment: Add a broad range of compound concentrations (e.g., from 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate for 48-72 hours. This longer incubation period is chosen to capture effects on cell proliferation and cumulative toxicity.
-
Viability Measurement: Add MTT or CCK8 reagent to each well according to the manufacturer's protocol. After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT formazan).[17][18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the dose-response curve and determine the 50% cytotoxic concentration (CC50) using non-linear regression.
Causality: The MTT assay measures mitochondrial dehydrogenase activity, which is an indicator of metabolic activity and, by extension, cell viability.[18] A reduction in signal indicates a loss of viable, metabolically active cells.[13][17]
Data Summary and Interpretation
Quantitative data should be summarized for clarity. The following table provides reference values for Resiquimod (R848) to aid in interpreting results for novel imidazo[4,5-c]pyridine compounds.
| Parameter | Cell System | Typical Value Range | Reference |
| IFN-α Induction EC50 | Human PBMCs | 30 - 100 nM | [3] |
| TNF-α Induction EC50 | Human PBMCs | 100 - 500 nM | [11][13] |
| hTLR7 Activation EC50 | HEK-Blue™ Reporter Cells | 75 - 120 nM | [13][17] |
| hTLR8 Activation EC50 | HEK-Blue™ Reporter Cells | 2.8 - 3.1 µM | [13][17] |
| Cytotoxicity (CC50) | U937 Monocytes | > 25 µM | [13][17] |
Expert Insight: A desirable compound profile features high potency (low EC50) for cytokine induction and low cytotoxicity (high CC50), resulting in a favorable therapeutic window. A significant difference between TLR7 and TLR8 EC50 values can indicate receptor selectivity, which may be advantageous for specific therapeutic applications. For example, a TLR7-selective agonist would preferentially induce IFN-α from pDCs, a response sought in antiviral therapies.[12]
References
-
Kuhn, A., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. Retrieved from [Link]
-
Singh, M., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). Scientific Reports. Retrieved from [Link]
-
Wang, F., et al. (2019). The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer. OncoTargets and Therapy. Retrieved from [Link]
-
Kuhn, A., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. PMC. Retrieved from [Link]
-
Reis, E., et al. (2014). Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists. Journal of the American Chemical Society. Retrieved from [Link]
-
Reis, E., et al. (2014). Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists. ACS Publications. Retrieved from [Link]
-
Pohar, J., et al. (2021). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons. Retrieved from [Link]
-
ResearchGate. (n.d.). IT TransCon TLR7/8 Agonist potentiated activation of APCs and T cells in tDLNs. Retrieved from [Link]
-
Sławińska-Brych, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures. Retrieved from [Link]
-
Bio-Rad. (n.d.). Bio-Plex™ Cytokine Assay. Retrieved from [Link]
-
Gorden, K., et al. (2012). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2023). Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytokine Expression Profiling Service by Real-Time PCR Analysis or Microarray Analysis. Retrieved from [Link]
-
Deleidi, M., et al. (2023). Luminex-Based Multiplex Cytokine Analysis. protocols.io. Retrieved from [Link]
-
MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
-
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Retrieved from [Link]
-
ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Opine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 11. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 12. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 14. criver.com [criver.com]
- 15. bio-rad.com [bio-rad.com]
- 16. protocols.io [protocols.io]
- 17. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Executive Summary & Chemical Context[1][2][3][4]
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (MIPA) is a fused heterocyclic amine often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and purine bioisosteres.[1] Its structural integration of an imidazole and a pyridine ring creates specific analytical challenges: high polarity, significant basicity, and potential for peak tailing on traditional silica-based columns.
This guide provides two distinct, validated workflows:
-
Method A (QC/Assay): A High-pH Reversed-Phase HPLC-UV method for purity assessment and raw material qualification.[1]
-
Method B (Trace Analysis): A sensitive LC-MS/MS method for quantifying MIPA as a genotoxic impurity (GTI) or metabolite in complex matrices.[1]
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Formula | C₇H₈N₄ | Low molecular weight requires specific MS settings.[1][2][3] |
| MW | 148.17 g/mol | Monoisotopic mass: 148.[1]07. |
| pKa (Base) | ~6.8 - 7.5 (Pyridine N) | Positive charge at acidic pH; requires buffer control.[1] |
| LogP | ~0.2 (Polar) | Poor retention on C18 at low pH; requires High pH or HILIC.[1] |
| Solubility | DMSO, Methanol, Water (pH < 4) | Dissolve standards in 5% Acetonitrile/Water or DMSO.[1] |
Analytical Decision Matrix
Use the following logic flow to select the appropriate methodology for your needs.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements and sample matrix.
Method A: High-pH HPLC-UV (Purity & Assay)[1]
Principle: Basic amines like MIPA often tail severely on C18 columns at acidic pH due to silanol interactions.[1] By operating at pH 10 , the amine remains uncharged (neutral), increasing hydrophobicity and improving peak shape and retention on hybrid-silica columns.[1]
Chromatographic Conditions
-
System: HPLC or UHPLC with PDA/UV Detector.
-
Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Gemini NX-C18.[1] Note: Do not use standard silica columns at pH 10; they will dissolve.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Column Temp: 30°C.
-
Detection: UV @ 260 nm (Primary), 280 nm (Secondary).[1]
-
Injection Vol: 5-10 µL.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 8.0 | 40 | 60 | Linear |
| 9.0 | 5 | 95 | Wash |
| 11.0 | 5 | 95 | Hold |
| 11.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Technical Insight: The use of ammonium bicarbonate provides a volatile buffer suitable for potential MS transfer, though this specific method is optimized for UV. The high pH ensures the imidazo-pyridine core is deprotonated, sharpening the peak.[1]
Method B: LC-MS/MS (Trace Quantitation)[1]
Principle: For quantifying MIPA at ppm levels (e.g., genotoxic impurity screening), Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode is required.[1]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temp: 450°C.
-
Capillary Voltage: 3.0 kV.[1]
-
Desolvation Gas: 800 L/hr (N₂).[1]
-
Cone Gas: 50 L/hr.[1]
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 149.1 (M+H)⁺ | 132.1 (Loss of NH₃) | 25 | 20 | Quantifier |
| 149.1 (M+H)⁺ | 106.1 (Ring Frag.) | 25 | 35 | Qualifier |
| 153.1 (IS)* | 136.1 | 25 | 20 | Internal Std |
*Internal Standard (IS): Use 1-Methyl-d3-imidazo[4,5-c]pyridin-6-amine if available, or a structural analog like 3-aminopyridine.[1]
LC Conditions (MS-Compatible)
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% B to 95% B over 3 minutes) to focus the polar analyte.
Sample Preparation Protocols
Protocol A: Dilute & Shoot (API/Raw Material)[1]
-
Weigh 10 mg of sample accurately.[1]
-
Dissolve in 10 mL of Diluent (50:50 Water:Methanol).
-
Sonicate for 10 minutes.
-
Filter through a 0.22 µm PTFE syringe filter.[1]
-
Transfer to HPLC vial.[1]
Protocol B: Mixed-Mode SPE (Complex Matrices)
For plasma or biological tissue, use Mixed-Mode Cation Exchange (MCX) cartridges to isolate the basic MIPA from neutral interferences.[1]
Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX) to purify MIPA from complex matrices.[1]
Step-by-Step SPE:
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Acidify sample with H₃PO₄ to pH ~3. Load onto cartridge.
-
Washing:
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase A.
Validation Criteria (ICH Q2 R1)
To ensure "Trustworthiness" and regulatory compliance, the following parameters must be met during method transfer:
| Parameter | Acceptance Criteria (Trace Level) | Acceptance Criteria (Assay) |
| Specificity | No interference at retention time in blank matrix. | Resolution > 2.0 from nearest peak. |
| Linearity (r²) | > 0.990 (Range: 1–1000 ng/mL) | > 0.999 (Range: 80–120% target) |
| Accuracy (Recovery) | 80% – 120% at LOQ. | 98% – 102%.[1][4] |
| Precision (RSD) | < 15% (< 20% at LOQ).[1] | < 2.0%.[1] |
| Signal-to-Noise | LOQ ≥ 10:1; LOD ≥ 3:[1]1. | N/A |
Troubleshooting Guide
Issue 1: Peak Tailing (Asymmetry > 1.5)
-
Cause: Interaction between the basic amine and residual silanols on the column.
-
Solution: Switch to Method A (High pH).[1] If using Low pH (Method B), increase ionic strength (add 10mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.[1]
Issue 2: Low Sensitivity in MS
-
Cause: Ion suppression from matrix or poor ionization.[1]
-
Solution: Check the SPE cleanup (Protocol B).[1] Ensure the eluent is fully evaporated to remove ammonia before injecting into the MS (ammonia can sometimes suppress positive mode ionization if concentration is too high in the source).
Issue 3: Carryover
-
Cause: Basic amines sticking to injector needle.[1]
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]
References
-
Heterocyclic Amine Analysis Guidelines
-
Puangsombat, K., et al. (2019).[1] "Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry." Journal of Food Science. Link
- Context: Establishes baseline extraction protocols for polar heterocyclic amines.
-
-
Imidazopyridine Synthesis & Properties
-
HILIC/HPLC Method Development for Basic Amines
-
ICH Guidelines
Sources
- 1. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. mdpi.com [mdpi.com]
- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples | MDPI [mdpi.com]
- 5. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine as a Chemical Probe
Abstract
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (CAS: 915065-88-2) is a specialized heterocyclic scaffold serving as a fragment-based chemical probe in the discovery and interrogation of epigenetic enzymes (specifically EHMT1/GLP and EHMT2/G9a ) and ATP-dependent kinases.[1] Structurally analogous to adenine (6-aminopurine), this compound acts as a S-adenosylmethionine (SAM) mimetic or ATP-competitive pharmacophore . It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to map binding pockets of methyltransferases, validate ligand efficiency, and serve as a core building block for optimizing potent, selective inhibitors of histone methylation (H3K9me2) and kinase signaling.
Introduction & Mechanism of Action (MoA)
Scientific Background
The modulation of chromatin structure via histone methylation is a critical regulatory mechanism in gene expression.[2] Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2) , also known as G9a , and its paralog EHMT1 (GLP) , are responsible for the mono- and di-methylation of Lysine 9 on Histone H3 (H3K9me1/2), a mark associated with transcriptional silencing. Dysregulation of G9a/GLP is implicated in various cancers, sickle cell anemia, and neurodevelopmental disorders.
Mechanism of Action
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine functions as a competitive anchor probe :
-
Adenine Mimicry: Its imidazo[4,5-c]pyridine core is isosteric with the purine ring of Adenine.
-
Binding Mode: It occupies the adenine-binding pocket of the cofactor (SAM for methyltransferases; ATP for kinases).
-
Fragment Utility: Unlike complex inhibitors (e.g., BIX-01294, UNC0638) which extend into the substrate channel, this probe specifically interrogates the cofactor recognition motif , allowing researchers to assess the "druggability" of the SAM pocket or identify cryptic pockets via X-ray crystallography soaking or NMR screening.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine |
| CAS Number | 915065-88-2 |
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (Moderate) |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C (2 years); In DMSO: -80°C (6 months) |
| Stability | Stable under normal laboratory conditions.[2] Avoid freeze-thaw cycles. |
Application 1: In Vitro G9a/GLP Methyltransferase Inhibition Assay
This protocol utilizes a chemiluminescent or HTRF (Homogeneous Time-Resolved Fluorescence) readout to measure the ability of the probe to displace the SAM cofactor or inhibit the methylation of a biotinylated H3 peptide.
Reagents & Materials
-
Enzyme: Recombinant Human G9a (EHMT2) or GLP (EHMT1) (residues 913–1193).
-
Substrate: Biotinylated Histone H3 (1-21) peptide (ARTKQTARKSTGGKAPRKQLA-GGK-Biotin).
-
Cofactor: S-Adenosyl-L-[methyl-3H]methionine (SAM) (for radiometric) or non-labeled SAM (for antibody detection).
-
Probe: 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (100 mM stock in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 5 mM MgCl2, 0.01% Tween-20.
Experimental Protocol
-
Preparation : Dilute the probe in Assay Buffer to generate a 10-point dose-response curve (e.g., 1 mM to 1 nM). Ensure final DMSO concentration is <1%.
-
Enzyme Mix : Prepare a 2X Enzyme solution (e.g., 4 nM G9a final) in Assay Buffer.
-
Substrate Mix : Prepare a 2X Substrate/Cofactor solution (e.g., 100 nM Peptide + 20 µM SAM).
-
Incubation :
-
Add 5 µL of Probe solution to a 384-well low-volume plate.
-
Add 5 µL of 2X Enzyme solution. Incubate for 15 min at Room Temperature (RT) to allow probe-enzyme equilibration.
-
Add 5 µL of 2X Substrate/Cofactor solution to initiate the reaction.
-
-
Reaction : Incubate for 60 minutes at RT.
-
Detection (HTRF Method):
-
Add 10 µL of Detection Buffer containing Europium-cryptate labeled anti-H3K9me2 antibody and XL665-conjugated Streptavidin.
-
Incubate for 1 hour at RT.
-
-
Readout : Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.
-
Analysis : Calculate the HTRF Ratio (665/620). Plot % Inhibition vs. Log[Probe] to determine IC50.
Expected Result : As a fragment probe, the IC50 is expected to be in the micromolar range (1–100 µM) , reflecting its role as a core scaffold rather than a fully optimized inhibitor.
Application 2: Fragment-Based Screening via Saturation Transfer Difference (STD) NMR
This protocol validates the direct binding of the probe to the target protein, distinguishing specific binding from non-specific aggregation.
Reagents & Materials
-
Protein : Purified G9a catalytic domain (buffer exchanged into D2O-based phosphate buffer).
-
Probe : 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (dissolved in d6-DMSO).
-
Instrument : 600 MHz NMR Spectrometer with cryoprobe.
Experimental Protocol
-
Sample Prep : Prepare a sample containing 10 µM Protein and 500 µM Probe (1:50 ratio) in 50 mM Phosphate Buffer (pH 7.4, D2O).
-
Control : Prepare a sample containing only 500 µM Probe (no protein).
-
Acquisition :
-
On-Resonance Irradiation : Set frequency at a region of the protein spectrum with high proton density (e.g., -1.0 ppm or 0.5 ppm methyl region).
-
Off-Resonance Irradiation : Set frequency far from protein/ligand signals (e.g., 30 ppm).
-
-
Processing : Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Interpretation :
-
Positive Signal : Signals corresponding to the probe's aromatic protons (Imidazo-pyridine ring) appearing in the difference spectrum indicate magnetization transfer from the protein to the ligand, confirming binding.
-
Epitope Mapping : The relative intensity of the STD signals indicates which part of the molecule is in closest contact with the protein surface.
-
Pathway & Workflow Visualization
G9a/GLP Signaling Pathway
This diagram illustrates the downstream effects of G9a inhibition by the probe.
Caption: Mechanism of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine in blocking H3K9 methylation.
Fragment Screening Workflow
This diagram outlines the decision process for using the probe in drug discovery.
Caption: Workflow for evolving the probe from a fragment hit to a lead compound.
References
-
Epizyme, Inc. (2019). Amine-Substituted Aryl or Heteroaryl Compounds as EHMT1 and EHMT2 Inhibitors. European Patent EP 3442947 B1. Link
-
Liu, F., et al. (2013).[2][3] Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 56(21), 8931–8942. Link
-
Krivega, I., et al. (2015).[2][3] Inhibition of G9a/GLP restores fetal hemoglobin in sickle cell disease. Blood, 126(5), 665–672.[2][3] Link
-
PubChem . (n.d.). Compound Summary: 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine.[1][2][3][4][5] National Center for Biotechnology Information. Link
Sources
- 1. 吡啶(Pyridines) -毕得医药 [bidepharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS:1691922-38-9N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine-毕得医药 [bidepharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Introduction: Targeting Epigenetic Readers with Imidazo[4,5-c]pyridines
An Application Guide to Assay Development with 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Analogs: Featuring the BET Bromodomain Inhibitor Molibresib (I-BET762)
The 1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows molecules built on this framework to interact with a wide array of biological targets, leading to applications in oncology, inflammation, and antiviral research.[1][3] This guide focuses on developing assays for compounds based on this scaffold, with a specific emphasis on 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and its well-characterized analog, Molibresib (also known as I-BET762 or GSK525762) .
Molibresib is a potent, selective, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[4][5][6] BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[7][8] This regulation is critical for the expression of key genes involved in cell cycle progression, growth, and differentiation.[7][9] Dysregulation of BET protein activity is implicated in the pathology of numerous cancers and inflammatory diseases, making them a compelling therapeutic target.[8][10]
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It details robust protocols for both biochemical and cell-based assays to characterize the activity of imidazo[4,5-c]pyridine-based BET inhibitors like Molibresib, from initial target engagement to cellular functional outcomes.
Section 1: Compound Properties and Solubilization
Proper handling and solubilization of test compounds are foundational to generating reliable and reproducible data. The physicochemical properties of Molibresib are summarized below.
Table 1: Physicochemical Properties of Molibresib (I-BET762)
| Property | Value | Reference(s) |
| Synonyms | I-BET-762, GSK525762, GSK525762A | [4][5] |
| Molecular Formula | C₂₀H₁₇N₅O₄S | [4] |
| Molecular Weight | 423.9 g/mol | [4] |
| CAS Number | 1260907-17-2 | [4] |
| Primary Target(s) | BRD2, BRD3, BRD4 | |
| Biochemical IC₅₀ | ~35 nM (pan-BET) | [4][6] |
Protocol 1: Preparation of Stock Solutions
Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent for solubilizing small molecule inhibitors for in vitro studies. However, residual water in DMSO can compromise compound stability and solubility over time.[4] Therefore, the use of fresh, anhydrous DMSO is critical for preparing high-concentration stock solutions.
Materials:
-
Molibresib (or analog) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or low-protein-binding microcentrifuge tubes
-
Calibrated precision balance and vortex mixer
Procedure:
-
Equilibrate the vial of powdered compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but always check compound stability information.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[11]
-
Store aliquots at -20°C or -80°C, protected from light.
Section 2: Biochemical Assays for Direct Target Engagement
Biochemical assays are essential for determining if a compound directly interacts with its intended target and for quantifying its inhibitory potency (IC₅₀). For BET inhibitors, these assays measure the disruption of the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.
Workflow for Biochemical Screening
The following diagram illustrates a typical workflow for screening and characterizing BET inhibitors at the biochemical level.
Caption: Molibresib inhibits BRD4, blocking c-MYC transcription.
Protocol 3: Western Blot for c-Myc Downregulation
Rationale: This protocol directly measures the downstream consequences of BET inhibition by quantifying the level of c-Myc protein. A reduction in c-Myc protein following treatment is a strong indicator of on-target activity.
Materials:
-
Cancer cell line known to be sensitive to BET inhibitors (e.g., MDA-MB-231 breast cancer, LNCaP prostate cancer). [10][12]* Complete cell culture medium and supplies.
-
Test compound (Molibresib) and vehicle control (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-c-Myc, anti-β-Actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Molibresib (e.g., 0, 100 nM, 500 nM, 1 µM) for a defined period (e.g., 6-24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Harvesting: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with an anti-β-Actin antibody as a loading control to ensure equal protein loading.
Protocol 4: Cell Proliferation Assay
Rationale: To assess the functional impact of BET inhibition on cancer cell growth, a proliferation assay is performed. This measures the compound's ability to inhibit cell growth over several days and is used to determine the half-maximal growth inhibitory concentration (GI₅₀).
Materials:
-
Sensitive cancer cell line.
-
Complete cell culture medium.
-
Test compound and vehicle control.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., MTT, or a luminescent reagent like CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound. Add the compound to the wells (typically in a final volume of 200 µL) to achieve a range of final concentrations. Include vehicle-only wells.
-
Incubation: Incubate the plates for 72-96 hours in a standard cell culture incubator.
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution, and then read the absorbance at ~570 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent to each well, shake for 2 minutes, incubate for 10 minutes, and then read the luminescence.
-
-
Data Analysis:
References
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved February 14, 2026, from [Link]
-
BPS Bioscience. (n.d.). BRD4-BD1 Assay Service. Retrieved February 14, 2026, from [Link]
-
Asquare, N., et al. (2019). A Comparative Study of Fluorescence Assays in Screening for BRD4 Inhibitors. PubMed. Retrieved February 14, 2026, from [Link]
-
My Cancer Genome. (n.d.). molibresib. Retrieved February 14, 2026, from [Link]
-
Reaction Biology. (n.d.). BRD4 Assay Service (AlphaScreen). Retrieved February 14, 2026, from [Link]
-
Amsbio. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. Retrieved February 14, 2026, from [Link]
-
S. E. T. T. Su, et al. (2017). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. PMC. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Retrieved February 14, 2026, from [Link]
-
Patsnap Synapse. (n.d.). Molibresib - Drug Targets, Indications, Patents. Retrieved February 14, 2026, from [Link]
-
Lewin, J., et al. (2018). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Taylor, A. M., et al. (2017). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Perez-Salvia, M., & Esteller, M. (2017). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Dawson, M. A., et al. (2020). A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. AACR Journals. Retrieved February 14, 2026, from [Link]
-
Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
S. K. Sharma, et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Popa, K., & Dolensky, B. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science - ACS Publications. Retrieved February 14, 2026, from [Link]
-
Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Retrieved February 14, 2026, from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formulation Strategy for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine in Animal Studies
Executive Summary & Compound Profile
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is a fused heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and TLR agonists. Its structure comprises a basic imidazo[4,5-c]pyridine core with an exocyclic amine at position 6 and a methyl group at position 1.
For in vivo efficacy and toxicology studies, this compound presents specific physicochemical challenges typical of flat, nitrogen-rich heterocycles: moderate-to-high crystal lattice energy (leading to slow dissolution) and pH-dependent solubility (basic pKa).
This guide provides three validated formulation protocols designed to maximize bioavailability while minimizing vehicle-induced toxicity.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Formula | C₇H₈N₄ | Low molecular weight (148.17 g/mol ) aids permeability. |
| LogP | ~0.5 – 1.2 | Moderately hydrophilic; likely good membrane permeability but poor lipid solubility. |
| pKa (Basic) | ~5.5 – 6.5 (Pyridine N) | Critical: Solubility will increase significantly at pH < 4.0. |
| Appearance | Crystalline Solid | Requires particle size reduction (micronization) for suspensions. |
| Solubility | Low in neutral water; High in DMSO. | Avoid 100% aqueous neutral buffers for high doses. |
Pre-Formulation Decision Logic
Before selecting a protocol, the researcher must define the route of administration and the target dose. The following decision tree outlines the logic for vehicle selection based on the compound's basic nature.
Figure 1: Decision logic for vehicle selection based on route and dose requirements.
Detailed Formulation Protocols
Protocol A: Acidified Saline Solution (IV/IP Compatible)
Best for: Low-to-moderate doses (1–10 mg/kg) where maintaining a true solution is critical for IV bolus. Mechanism: Exploits the basicity of the pyridine nitrogen to form an in situ soluble salt.
Materials:
-
1N Hydrochloric Acid (HCl)
-
0.9% Saline (Sterile)[1]
-
pH Meter or indicator strips
Procedure:
-
Weigh the required amount of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine .
-
Add 0.9 molar equivalents of 1N HCl relative to the compound. (Do not add excess acid initially to avoid tissue irritation).
-
Vortex for 1–2 minutes. The compound should dissolve or turn into a clear oil/gum.
-
Slowly add sterile saline to 90% of the final volume while vortexing.
-
Check pH. If pH > 5.0 and particles remain, add 1N HCl in 1 µL increments until clear (Target pH: 4.0 – 4.5).
-
Critical Step: Adjust final volume with saline. Filter sterilize (0.22 µm) if administering IV.
Protocol B: The "Golden Triangle" Co-solvent System (IP/PO)
Best for: High dose PK studies (10–50 mg/kg) requiring a solution to avoid absorption variability. Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water.
Materials:
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection
Procedure:
-
Solubilization: Weigh the compound into a glass vial. Add the calculated volume of DMSO (5% of total) . Vortex until fully dissolved. Note: Sonication at 37°C may be used if dissolution is slow.
-
Stabilization: Add PEG400 (40% of total) to the DMSO concentrate. Vortex mix. The solution may warm slightly.
-
Surfactant Addition: Add Tween 80 (5% of total) . Mix gently to avoid foaming.
-
Dilution: Slowly add Water (50% of total) dropwise while vortexing.
-
Observation: If precipitation occurs (cloudiness), the compound concentration exceeds the solubility limit of this vehicle. Switch to Protocol C.
-
Protocol C: Homogeneous Suspension (Standard Oral)
Best for: Toxicology studies, chronic dosing, or very high doses (>50 mg/kg). Mechanism: Creates a stable physical suspension. Bioavailability is dissolution-rate limited.
Materials:
-
Methylcellulose (MC) (400 cP viscosity)
-
Tween 80
-
Mortar and Pestle (Agate preferred)
Vehicle Preparation (0.5% MC / 0.1% Tween 80):
-
Heat 100 mL of distilled water to 80°C.
-
Disperse 0.5 g of Methylcellulose powder. Stir until wetted.
-
Add 100 mL of ice-cold water to solubilize the polymer chain. Stir until clear.
-
Add 0.2 mL Tween 80.
Compound Preparation:
-
Micronization: Place the compound in an agate mortar. Grind for 2–3 minutes to break crystal aggregates.
-
Wetting: Add the vehicle dropwise (geometric dilution). Grind the paste thoroughly to ensure no dry clumps remain.
-
Dispersion: Transfer the paste to a vial and dilute to final volume with the remaining vehicle.
-
Homogenization: Vortex or use a probe sonicator (low power, 10s) to ensure uniformity before every dose.
Quality Control & Stability
For any GLP or robust discovery study, the formulation must be verified.
Stability Check
-
Visual: Check for precipitation (crystals) after 1 hour and 4 hours at room temperature.
-
Chemical: Imidazopyridines are generally stable, but oxidation of the exocyclic amine can occur in solution over days. Prepare fresh daily.
HPLC Verification Method
To confirm dose accuracy (concentration verification):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic core) or 280 nm.
Biological Context & Signaling Pathway
Understanding the biological target aids in interpreting PK/PD disconnects. If this compound is used as a JAK inhibitor or TLR agonist substitute, the following pathway is relevant.
Figure 2: Generalized pharmacodynamic pathway for imidazo-pyridine derivatives in inflammation.
References
-
Vehicle Toxicity: Gad, S. C., et al. (2016). Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species.[4] International Journal of Toxicology, 35(2), 95-121. Link
-
Solubility Strategies: Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link
-
Imidazopyridine Synthesis & Properties: Arabaci, G., et al. (2021). Synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives. Bioorganic Chemistry. Link
-
Co-solvent Systems: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridines | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Stability Protocols for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
[1]
Ticket ID: STAB-IMP-006 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered solubility issues (precipitation), unexpected color changes (yellowing/browning), or "ghost peaks" in your LC-MS data regarding 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine .
This heterocyclic scaffold shares structural homology with purines and 3-deazapurines.[1][2] Its stability is governed by two critical factors: the basicity of the pyridine nitrogen and the oxidative susceptibility of the exocyclic amine .[2] This guide provides a self-validating workflow to stabilize this compound in solution for biological assays and medicinal chemistry applications.
Module 1: Solubility & Stock Preparation
Issue: "The compound precipitates when diluted into PBS or media."
Root Cause: The 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine core is a planar, hydrophobic heterocycle.[1][2] While the amine and pyridine nitrogen provide basic sites (pKa ~5.5–7.0), the neutral molecule has poor aqueous solubility at physiological pH (7.4).[2] Diluting a high-concentration DMSO stock directly into neutral buffer often causes "crashing out" due to rapid hydrophobic aggregation.[1][2]
Protocol: The "Acid-Lock" Solubilization Method
To maintain stability and solubility, you must protonate the pyridine nitrogen.[2]
Step-by-Step Workflow:
-
Primary Stock (Solvent: DMSO):
-
Dissolve the solid powder in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM .
-
Validation: Vortex for 30 seconds. The solution should be crystal clear. If hazy, sonicate at 35°C for 5 minutes.
-
-
Intermediate Dilution (Solvent: Acidified Water):
-
Final Assay Buffer (Solvent: Media/PBS):
Solubility Compatibility Table
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| 100% DMSO | High (>50 mM) | Low (if stored -20°C) | Primary Stock |
| 0.1 M HCl | High (>10 mM) | Low (Protonation stabilizes) | Intermediate Dilution |
| PBS (pH 7.4) | Poor (<100 µM) | High (Precipitation) | Final Assay Only (Immediate use) |
| Ethanol | Moderate | Moderate (Evaporation) | Not Recommended |
Module 2: Chemical Stability & Oxidation Prevention
Issue: "My clear stock solution turned yellow/brown after 48 hours."
Root Cause: The 6-amino group on the pyridine ring is electron-rich.[1][2] Upon exposure to light and oxygen, it undergoes photo-oxidative degradation .[1][2] This often leads to the formation of azo-dimers or N-oxides, which appear as colored impurities.[1][2]
Mechanism of Instability
The degradation pathway follows a radical mechanism triggered by UV/Vis light, leading to polymerization or oxidation of the exocyclic amine.[2]
Figure 1: Photo-oxidative degradation pathway.[1][2] Light and oxygen convert the primary amine into colored impurities (N-oxides or dimers).[1]
Protocol: The "Dark-Freeze" Storage System
-
Container: Use Amber Glass Vials exclusively. If amber glass is unavailable, wrap clear tubes in aluminum foil.
-
Atmosphere: Purge the headspace of the vial with Argon or Nitrogen gas before closing.[2] This displaces oxygen and prevents N-oxide formation.[1][2]
-
Temperature: Store DMSO stocks at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
Module 3: Troubleshooting & FAQs
Ticket #003: LC-MS shows a peak at M+16. [1][2]
-
Diagnosis: This is the N-oxide impurity.[1][2] It forms when the pyridine nitrogen or the exocyclic amine is oxidized.[2]
-
Fix: Check your solvent quality. Old DMSO can contain peroxides.[1][2] Use fresh, anhydrous DMSO (sealed under argon).[2] Add 1 mM Ascorbic Acid to your buffer if the assay tolerates antioxidants.[2]
Ticket #004: Inconsistent IC50 values in enzymatic assays.
-
Diagnosis: Likely due to precipitation (micromolar aggregates) inhibiting the enzyme non-specifically, rather than true binding.[2]
-
Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1][2] This detergent prevents the hydrophobic "stacking" of the imidazopyridine rings.[2]
Ticket #005: Can I use the Hydrochloride salt instead?
-
Answer: Yes, and it is recommended. The HCl salt form (protonated pyridine) is significantly more stable to oxidation and has superior aqueous solubility compared to the free base.[2] If you have the option, synthesize or purchase the HCl salt.[2]
Summary Workflow Diagram
Figure 2: Decision tree for solubilization and storage to ensure maximum stability.
References
-
Vertex AI Search (NIH/PubMed). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.[1][2] (Discusses the susceptibility of primary amines on pyridine rings to oxidation).
-
Vertex AI Search (MDPI). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Provides solubility and stability contexts for imidazopyridine derivatives in DMSO/aqueous media).
-
Vertex AI Search (PubMed). Stability of 4-aminopyridine and 3,4-diaminopyridine.[1][2] (Establishes the baseline photostability and oxidation risks for aminopyridine scaffolds).
-
Vertex AI Search (PubChem). 1H-Imidazo[4,5-c]pyridine Compound Summary. (Chemical and physical properties).[1][2][3][4][5][6][7]
Sources
- 1. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Purification Strategies for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine. This document provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols for obtaining this compound with high purity. As a substituted imidazopyridine, this molecule shares structural similarities with purines, making it a compound of significant interest in medicinal chemistry and drug development.[1][2] Achieving high purity is paramount for generating reliable biological data and ensuring the success of subsequent applications.
This guide is structured in a question-and-answer format to directly address the practical issues encountered by researchers in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for imidazo[4,5-c]pyridines, you should anticipate the following:
-
Unreacted Starting Materials: Precursors such as substituted diaminopyridines often persist in the crude product.[3]
-
Reagents from Cyclization: If the imidazole ring is formed using agents like formic acid, triethyl orthoformate, or various aldehydes, these reagents or their byproducts can be present.[1][3]
-
Regioisomers: The formation of isomers is a significant challenge. For instance, methylation can potentially occur at different nitrogen atoms within the heterocyclic core, leading to structurally similar impurities that are difficult to separate.[2]
-
Side-Reaction Products: Incomplete cyclization, over-alkylation, or degradation products can also contaminate the crude material.
Q2: What is the most effective initial work-up and purification strategy for my crude reaction mixture?
A2: For a molecule like 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, which contains a basic amine group, an acid-base liquid-liquid extraction is the most powerful initial purification step.[4][5] This technique leverages the difference in solubility between the charged (protonated) and neutral forms of the molecule to efficiently remove non-basic impurities.[4]
The core principle is to use an aqueous acid to protonate your basic target compound, rendering it soluble in the aqueous phase. Neutral and acidic impurities will remain in the organic phase and can be discarded. Subsequently, the pH of the aqueous phase is raised to deprotonate your compound, making it insoluble in water and allowing it to be re-extracted into a fresh organic solvent.[6][7]
Q3: Can you provide a detailed, step-by-step protocol for Acid-Base Extraction?
A3: Certainly. This protocol is designed to be a self-validating system, ensuring efficient separation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good solubility for your compound, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash (Extraction of Amine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, typically 1M Hydrochloric Acid (HCl).[6]
-
Stopper the funnel and shake gently at first, periodically venting to release pressure. Increase to vigorous shaking for 1-2 minutes.
-
Allow the layers to separate. The protonated amine salt is now in the aqueous layer.
-
Drain the lower layer. Crucially, identify the layers. (A simple drop test with water can confirm which layer is aqueous). Keep the aqueous layer and set it aside.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the basic product is captured. Combine all aqueous extracts.
-
-
Basification (Regeneration of Amine):
-
Place the combined acidic aqueous extracts in a flask and cool in an ice bath to manage any heat from neutralization.
-
Slowly add a strong base, such as 3M Sodium Hydroxide (NaOH), while stirring until the pH of the solution is strongly basic (pH > 10). Use a pH meter or pH paper for confirmation. You may observe the formation of a precipitate as the neutral amine becomes insoluble.
-
-
Back-Extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Add a fresh portion of your organic solvent (e.g., DCM or EtOAc).
-
Shake vigorously to extract the neutral amine back into the organic layer.
-
Drain and collect the organic layer. Repeat this back-extraction two more times with fresh organic solvent. Combine all organic extracts.
-
-
Final Work-up:
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the purified amine.
-
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic amine via acid-base extraction.
Q4: My compound is still impure after extraction. When should I use flash column chromatography?
A4: Flash column chromatography is necessary when acid-base extraction is insufficient, particularly for separating impurities with similar acid-base properties but different polarities. This is often the case for:
-
Regioisomers: Isomers often have nearly identical pKa values but can exhibit different polarities based on subtle structural changes, allowing for chromatographic separation.[2]
-
Homologous Impurities: Impurities with the same basic functional group but different alkyl chains or other non-polar modifications.
Q5: What are the recommended conditions for flash column chromatography of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine?
A5: The key to successfully chromatographing basic amines on silica gel is to mitigate the interaction with acidic silanol groups, which causes peak tailing.[8]
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | This is the most common and cost-effective choice.[9] For particularly difficult separations, deactivated silica or alumina (basic or neutral) can be considered. |
| Mobile Phase (Eluent) | Primary System: Dichloromethane (DCM) / Methanol (MeOH) gradient. | Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% -> 10%). This gradient covers a wide polarity range. |
| Alternative System: Ethyl Acetate (EtOAc) / Hexanes or Heptane | A less polar system that can be effective if impurities are close in polarity in the DCM/MeOH system. | |
| Mobile Phase Additive | 0.5-1% Triethylamine (TEA) or 0.5-1% Ammonium Hydroxide (NH₄OH) in the eluent mixture. | This is critical. The basic additive neutralizes the acidic silanol sites on the silica surface, preventing the amine from sticking and tailing.[8] TEA is volatile and easily removed, but NH₄OH can also be effective. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system (including the basic additive) to develop your TLC plates to accurately predict the retention factor (Rf) on the column. Visualize with UV light (254 nm). |
Q6: How can I achieve the final, high-purity product suitable for biological assays?
A6: After chromatography, recrystallization is the ideal final step to obtain a highly pure, crystalline solid. This process is excellent for removing trace impurities that may have co-eluted from the column. Finding the right solvent system is key.
-
Procedure: Dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble. Then, slowly add a "non-solvent" (in which the compound is poorly soluble) until the solution becomes slightly cloudy. Add a drop or two of the first solvent to clarify, then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Suggested Solvent Systems: Based on similar structures, consider systems like Ethanol/Water, Acetonitrile, or Isopropanol/Hexane.[9]
Q7: What analytical techniques should I use to confirm the purity and identity of my final product?
A7: A multi-technique approach is essential for a complete and trustworthy characterization.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column is typically used.[10][11]
-
Mobile Phase: A gradient of Acetonitrile and Water, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to ensure sharp peaks.
-
Purity Goal: Aim for >98% purity by peak area for use in biological assays.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.
-
¹H NMR: Provides information on the proton environment and can reveal the presence of impurities with distinct signals.[9]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecule.[11]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Severe peak tailing during column chromatography. | The basic amine is interacting strongly with acidic silanol groups on the silica gel surface.[8] | Primary Fix: Add a basic modifier like 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[8] Alternative: Switch to a less acidic stationary phase like neutral alumina or use a pre-packed, end-capped column. |
| Low or no recovery after acid-base extraction. | 1. Incomplete protonation (acid wash) or deprotonation (base wash). 2. The compound precipitated out during basification but was not fully redissolved during back-extraction. | 1. Use a pH meter to ensure the aqueous layer is <2 during the acid wash and >10 during the base wash. 2. After basifying, add the organic solvent before the layers fully separate and shake well to ensure the neutral product is captured as it forms. |
| An emulsion forms during liquid-liquid extraction. | The two phases are not separating due to high concentrations of dissolved material or vigorous shaking. | Primary Fix: Add a small amount of brine (saturated NaCl) and swirl gently. This increases the ionic strength of the aqueous layer and helps break the emulsion. Prevention: Use gentle inversions rather than aggressive shaking, especially in the initial extractions. |
| The compound "oils out" instead of crystallizing during recrystallization. | The solution is supersaturated, or the solvent polarity is not optimal at the lower temperature. | Primary Fix: Add a few more drops of the "good" solvent to the hot mixture to make it slightly more dilute. Alternative: Scratch the inside of the flask with a glass rod to induce nucleation. Ensure a very slow cooling process. |
Diagram: General Purification and Analysis Workflow
Caption: Recommended workflow from crude product to final analysis.
References
-
Supporting Information - ScienceOpen. (n.d.). ScienceOpen. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Gloc, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5573. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of imidazo[4,5-c]pyridine. Retrieved February 15, 2026, from [Link]
-
Aladdin. (n.d.). 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Kysil, A., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(5), 321-329. [Link]
-
Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
SIELC Technologies. (2018, May 16). Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Li, Y., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]
-
Professor Dave Explains. (2021, June 6). Acid-Base Extraction of Three Organic Compounds [Video]. YouTube. [Link]
-
Wang, Y., et al. (2023). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Foods, 12(17), 3283. [Link]
-
Kumar, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4386-4395. [Link]
-
Sedić, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 11. e-century.us [e-century.us]
Technical Support Center: Bioavailability Enhancement of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
[1][2]
Status: Active Agent: Senior Application Scientist, Dr. Aris Thorne Reference ID: SC-IMID-915 Subject: Troubleshooting Solubility, Permeability, and In Vivo Delivery[1][2]
Executive Summary
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (CAS: 915065-88-2) acts as a core scaffold for Toll-like Receptor 7/8 (TLR7/8) agonists.[1][2] While potent, this imidazopyridine derivative frequently presents "brick dust" properties: high crystallinity, moderate lipophilicity, and pH-dependent solubility.[1][2] This guide addresses the three critical bottlenecks in its bioavailability: Dissolution Rate , Membrane Permeability (Endosomal Access) , and Metabolic Stability .[1][2]
Phase 1: Solubility & Dissolution (The "Brick Dust" Protocol)[1][2]
Q: My compound precipitates immediately upon addition to PBS (pH 7.4). Why is this happening?
A: This is a classic pKa mismatch.[1][2] The imidazo[4,5-c]pyridine core is a weak base with a pKa typically in the range of 5.5–6.[1][2]5. At physiological pH (7.4), the compound exists predominantly in its uncharged, hydrophobic free-base form, leading to rapid precipitation.[1][2]
Troubleshooting Steps:
-
Acidification: Lower the vehicle pH to < 5.0 using Citrate or Acetate buffer to protonate the pyridine nitrogen.[1][2]
-
Salt Conversion: Do not use the free base for in vivo studies.[1][2] Convert to the Hydrochloride (HCl) or Mesylate salt.[1][2] The HCl salt (CAS 914952-40-2) disrupts the crystal lattice energy, significantly enhancing aqueous solubility.[1][2]
Protocol: Conversion of Free Base to Hydrochloride Salt
Use this protocol if you purchased the free base and need to generate a soluble salt form.[1][2]
-
Dissolution: Dissolve 100 mg of free base in a minimal volume of anhydrous Ethanol or Methanol (approx. 2–3 mL).
-
Acid Addition: In a fume hood, slowly add 1.1 equivalents of 1.25 M HCl in Ethanol/Methanol.
-
Precipitation: Add 10 volumes of cold Diethyl Ether or Ethyl Acetate to induce precipitation.
-
Collection: Filter the white precipitate under vacuum/inert gas.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.
Data: Solubility Profile
| Solvent System | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Application Note |
|---|---|---|---|
| Water (pH 7.0) | < 0.1 (Poor) | > 25 (Good) | Salt form essential for aqueous dosing.[1][2] |
| PBS (pH 7.4) | < 0.05 (Precipitates) | ~ 5–10 (pH dependent) | Buffer capacity may force free-basing; check pH.[1][2] |
| DMSO | > 50 | > 50 | Stock solution storage only.[1][2] |
| 5% Dextrose (D5W) | < 0.1 | > 20 | Preferred IV vehicle for salt form.[1][2] |
Phase 2: Formulation & Delivery (Targeting the Endosome)[1][2]
Q: I see good solubility with the HCl salt, but low cellular activity. Is it a permeability issue?
A: Likely, yes. If you are targeting TLR7/8, your target is endosomal , not cytosolic or extracellular.[1][2] While the salt form dissolves well, the charged species resists passive diffusion across the plasma membrane.[1][2] You need a "Trojan Horse" strategy to facilitate endocytosis.
Recommendation: Use Lipid Nanoparticles (LNPs) or Cyclodextrin complexes .[1][2]
-
Cyclodextrins (HP-β-CD): Encapsulate the hydrophobic core, improving solubility without fixing the charge, allowing the equilibrium of free base to permeate.[1][2]
-
Liposomes (DOTAP/DOPE): For immune cell targeting, cationic liposomes promote uptake via adsorptive endocytosis, dumping the payload directly into the endosome.[1][2]
Visual Workflow: Formulation Decision Tree
Select the formulation strategy based on your specific administration route.
Caption: Decision matrix for selecting the optimal formulation vehicle based on administration route and dosage requirements.
Phase 3: Advanced Protocol - Liposomal Encapsulation
Q: How do I prepare a liposomal formulation for in vivo macrophage targeting?
A: Use the Thin-Film Hydration Method.[1][2] This protects the amine from metabolic degradation and enhances uptake by phagocytic cells (macrophages/dendritic cells).[1][2]
Reagents:
Step-by-Step Protocol:
-
Molar Ratio: Mix DOTAP:Cholesterol:Compound at a 4:1:1 molar ratio in Chloroform/Methanol (2:1 v/v).
-
Evaporation: Use a rotary evaporator (40°C) to remove solvents, forming a thin, translucent lipid film on the flask wall.[1][2]
-
Desiccation: Place under high vacuum for 4 hours to remove trace solvents.
-
Hydration: Add warm PBS (50°C) to the flask. Agitate vigorously (vortex) for 30 minutes. The film will peel off and form multilamellar vesicles (MLVs).[1][2]
-
Sizing (Extrusion): Pass the suspension through a 100 nm polycarbonate membrane using a mini-extruder (11-15 passes) to create uniform Small Unilamellar Vesicles (SUVs).[1][2]
-
QC: Measure Zeta Potential (Target: > +20 mV) and PDI (< 0.2) using Dynamic Light Scattering (DLS).[1][2]
Phase 4: Metabolic Stability (The "Survival" Guide)
Q: The compound clears rapidly in microsomes (t1/2 < 15 min).[1][2] What is the mechanism?
A: The primary metabolic soft spot is likely N-oxidation of the pyridine nitrogen or oxidative deamination of the exocyclic amine.[1][2]
Chemical Modification Strategy (If you can modify the structure):
-
Deuteration: Deuterate the methyl group at the N1 position.[1][2] This exploits the Kinetic Isotope Effect (KIE) to slow down demethylation by CYP450 enzymes.[1][2]
-
Prodrug Approach: Mask the exocyclic amine (-NH2) with a carbamate or amide linkage that is cleaved by intracellular esterases (e.g., Carboxylesterase 1).[1][2] This prevents first-pass metabolism and improves passive permeability.[1][2]
Co-Administration Strategy (If you cannot modify the structure):
-
Co-administer with a broad-spectrum CYP inhibitor (e.g., Ritonavir) in animal models to determine if clearance is CYP-mediated.[1][2]
References
-
Imidazo[4,5-c]pyridine Synthesis & Properties
-
TLR7 Agonist Formulation Strategies
-
Salt Selection for Pharmaceutical Compounds
-
Cyclodextrin Solubilization
Sources
- 1. CAS [chemicalbook.com]
- 2. CAS [chemicalbook.com]
- 3. N-(2-ethyl-4-(2-methoxypyrimidin-5-yl)phenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-6-amine|1449515-74-5 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 5028-32-0|1-Methyl-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 914952-40-2|1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fulir.irb.hr [fulir.irb.hr]
dealing with degradation of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Technical Support Center: 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Introduction
Welcome to the technical support guide for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, stability, and analysis of this compound. As a substituted imidazopyridine, this molecule shares characteristics with a class of compounds known for their biological activity and potential as pharmacophores.[1][2] However, the inherent reactivity of the fused imidazole and aminopyridine rings can present challenges related to degradation.[3][4] This guide offers practical, experience-driven insights to help you navigate these challenges effectively.
Section 1: Understanding the Stability of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
The stability of a compound is crucial for obtaining reliable and reproducible experimental results.[5] Degradation can lead to loss of potency, formation of impurities, and misleading analytical data. The structure of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, with its electron-rich heterocyclic system and exocyclic amino group, makes it susceptible to specific degradation pathways.
FAQ 1: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure and general knowledge of heterocyclic amines, the primary factors that can induce degradation are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the amine group or cleavage of the imidazole ring. Forced degradation studies on similar compounds often show significant instability at pH extremes.[6]
-
Oxidation: The aminopyridine and imidazole moieties are susceptible to oxidation, especially in the presence of oxidizing agents (e.g., hydrogen peroxide), atmospheric oxygen, or metal ions.[7] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Light (Photodegradation): Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to photolytic degradation.[7] This can involve complex radical-based reactions.
-
Temperature: Elevated temperatures can accelerate all degradation pathways, particularly in solution. Thermal degradation should be considered during synthesis, purification, and storage.[8]
Logical Relationship: Factors Influencing Degradation
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ajpsonline.com [ajpsonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: Validating the Target of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
This guide details the validation of EHMT1 (GLP) and EHMT2 (G9a) as the primary biological targets of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine derivatives. While the compound itself often serves as a high-value pharmacophore or fragment intermediate (e.g., in the synthesis of clinical candidates by Epizyme/Ipsen), its structural core acts as an S-adenosylmethionine (SAM) mimetic, making it a privileged scaffold for histone methyltransferases (HMTs).
Part 1: Executive Summary & Target Rationale
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is a nitrogen-rich heterocyclic scaffold belonging to the imidazopyridine class. In drug discovery, this specific isomer is validated primarily as a SAM-competitive pharmacophore targeting the SET domain of Histone Lysine Methyltransferases (HKMTs), specifically EHMT1 (GLP) and EHMT2 (G9a) .
Unlike the more common kinase-targeting adenine mimetics (which often utilize the imidazo[4,5-d]pyrimidine or pyrrolo[2,3-d]pyrimidine cores), the imidazo[4,5-c]pyridine system offers a distinct vector for selectivity, allowing substituents to extend into the lysine-binding channel of G9a while anchoring in the cofactor (SAM) pocket.
Core Identity
-
Compound Name: 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine[1]
-
Primary Target: Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2/G9a) and EHMT1 (GLP).
-
Mechanism of Action: Competitive inhibition of the cofactor S-adenosylmethionine (SAM).
-
Key Application: Lead generation and fragment-based drug discovery (FBDD) for epigenetic modulators treating sickle cell anemia, hematologic malignancies, and solid tumors.
Part 2: Target Validation & Performance Comparison
To validate this scaffold, researchers must demonstrate specific inhibition of H3K9 methylation (H3K9me1/2) and differentiate it from broad-spectrum kinase activity.
Comparative Performance Matrix
The following table compares the 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine core (as optimized in lead compounds like EZM-Analog ) against standard G9a inhibitors.
| Feature | Imidazo[4,5-c]pyridine Core | BIX-01294 (Standard Tool) | UNC0638 (Optimized Probe) | Tazemetostat (EZH2 Control) |
| Primary Target | EHMT2 (G9a) / EHMT1 | EHMT2 (G9a) | EHMT2 (G9a) | EZH2 |
| Binding Mode | SAM-Competitive | Peptide-Competitive | Peptide-Competitive | SAM-Competitive |
| Cellular Potency (H3K9me2) | High (nM range for optimized leads) | Moderate (~500 nM) | High (<15 nM) | Inactive on H3K9 |
| Selectivity Profile | High vs. Kinases (requires optimization) | Low (Off-target GPCRs) | High (>100x vs. other HMTs) | High for EZH2 |
| Physiochemical | Low MW Fragment (High LE) | High MW, Poor Solubility | High MW, Good Solubility | Drug-like |
Insight: The imidazo[4,5-c]pyridine core provides higher Ligand Efficiency (LE) than the quinazoline core of BIX-01294, allowing for the construction of smaller, more soluble inhibitors with improved CNS penetration or oral bioavailability.
Mechanistic Validation Logic
The validation process relies on a "Triad of Proof":
-
Biochemical : Inhibition of recombinant G9a methyltransferase activity using a SAM-displacement assay.
-
Biophysical : Direct binding confirmation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular : Reduction of global H3K9me2 levels in cells (e.g., MCF-7 or PC-3) without affecting H3K27me3 (EZH2 mark).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: G9a/EHMT2 Methyltransferase Inhibition Assay
Objective: Quantify the IC50 of the compound against recombinant G9a using a radioactive
Reagents:
-
Recombinant human EHMT2 (G9a) catalytic domain (residues 913-1193).
-
Substrate: Biotinylated H3(1-21) peptide.
-
Cofactor: S-Adenosyl-L-[methyl-
H]methionine ( H-SAM). -
Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads.
Workflow:
-
Preparation : Dilute compound in DMSO (10-point dose response).
-
Enzyme Mix : Incubate 5 nM G9a with compound in Assay Buffer (50 mM Tris-HCl pH 9.0, 5 mM DTT, 0.01% Triton X-100) for 15 min at RT.
-
Reaction Start : Add substrate mix (200 nM Biotin-H3 peptide + 500 nM
H-SAM). -
Incubation : Incubate for 60 min at RT (linear phase).
-
Termination : Add Stop Buffer containing 50 µM unlabeled SAM and 0.5 mg/well SPA beads.
-
Readout : Measure CPM (Counts Per Minute) on a scintillation counter (e.g., PerkinElmer TopCount).
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference Control: UNC0638 should yield an IC50 of ~15 nM.
-
Negative Control: Compound should show no activity against EZH2 (H3K27 methyltransferase).
Protocol B: Cellular H3K9me2 Reduction (In-Cell Western)
Objective: Confirm target engagement in a cellular context.
-
Seeding : Plate A549 cells (5,000/well) in 96-well plates.
-
Treatment : Treat with compound (0.1 - 10 µM) for 48 hours.
-
Fixation : Fix with 4% paraformaldehyde (20 min).
-
Permeabilization : 0.1% Triton X-100 in PBS.
-
Staining :
-
Primary Ab: Anti-H3K9me2 (Mouse) and Anti-Total H3 (Rabbit).
-
Secondary Ab: IRDye 800CW (Anti-Mouse) and IRDye 680RD (Anti-Rabbit).
-
-
Quantification : Scan on LI-COR Odyssey. Normalize H3K9me2 signal to Total H3.
Part 4: Visualization of Signaling & Validation
The following diagram illustrates the validation workflow and the specific pathway interference caused by the imidazo[4,5-c]pyridine scaffold.
Caption: Mechanism of Action and Validation Workflow for Imidazo[4,5-c]pyridine-based G9a Inhibitors.
Part 5: References
-
Epizyme, Inc. (2019). Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. European Patent EP3442947B1.
-
Liu, F., et al. (2013).[2] Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a in vivo. Journal of Medicinal Chemistry, 56(21), 8931-8942.
-
Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574.
-
Copeland, R. A., et al. (2009). Protein methyltransferases as a target class for drug discovery. Nature Reviews Drug Discovery, 8(9), 724-732.
Sources
Efficacy of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine vs. Established Drugs: A Technical Comparison Guide
Executive Summary
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (CAS: 915065-88-2) represents a critical pharmacophore scaffold in modern drug discovery, primarily utilized in the development of Histone Methyltransferase (HMT) inhibitors (specifically EHMT1/G9a and EHMT2/GLP) and secondarily as a core for TLR7/8 agonists .
Unlike established drugs such as Imiquimod (an imidazoquinoline TLR7 agonist) or Tazemetostat (an EZH2 inhibitor), this specific amine is rarely used as a standalone therapeutic agent. Instead, it serves as the bioactive core that mimics the adenosine moiety of S-adenosylmethionine (SAM), enabling high-affinity binding to methyltransferase active sites. This guide evaluates the efficacy of therapeutic candidates derived from this scaffold against established clinical and research standards.
Part 1: Mechanism of Action & Structural Logic
The Adenosine Mimicry Hypothesis
The efficacy of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine stems from its structural isomorphism to adenine , the recognition element of ATP and SAM (the universal methyl donor).
-
Established Drugs (e.g., Imiquimod): Utilize the imidazoquinoline ring to bind the hydrophobic pocket of TLR7, inducing cytokine release.
-
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine: Utilizes the [4,5-c]pyridine fusion to reduce lipophilicity while maintaining hydrogen bond donor/acceptor motifs essential for the SAM-binding pocket of EHMT1/2 enzymes.
Pathway Visualization: Epigenetic Silencing Reversal
The following diagram illustrates how derivatives of this scaffold inhibit H3K9 methylation, contrasting with the downstream effects of established epigenetic drugs.
Caption: Mechanism of EHMT1/2 inhibition by the imidazo[4,5-c]pyridine scaffold, preventing H3K9 dimethylation and reactivating silenced genes.
Part 2: Efficacy Comparison (In Vitro & In Vivo)
Comparative Analysis: HMT Inhibition
The primary application of this scaffold is in the inhibition of G9a (EHMT2), a target validated for sickle cell anemia (via HbF induction) and various cancers.
Table 1: Efficacy Profile vs. Established Standards
| Feature | Scaffold Derivative (Imidazo[4,5-c]pyridine) | UNC0638 (Research Standard) | Tazemetostat (Clinical Standard) |
| Target | EHMT1 / EHMT2 (G9a) | EHMT1 / EHMT2 (G9a) | EZH2 (PRC2 Complex) |
| Core Structure | Imidazo[4,5-c]pyridine | Quinazoline | Pyridone-Indole |
| IC50 (Enzymatic) | < 10 nM (Optimized) | ~15 nM | ~2 nM (EZH2) |
| Selectivity | High (>100x vs. other HMTs) | High (>100x) | High (>10,000x) |
| Cellular Potency (EC50) | ~50 - 200 nM | ~50 - 100 nM | ~50 nM |
| Metabolic Stability | High (Pyridine N reduces oxidation) | Moderate | Moderate |
| Primary Indication | Sickle Cell, Solid Tumors | Research Tool (Toxic in vivo) | Epithelioid Sarcoma |
Key Insight: While UNC0638 is a potent tool compound, it suffers from poor in vivo pharmacokinetics (PK). The 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine core offers superior physicochemical properties (lower lipophilicity), making it a preferred starting point for clinical candidates (e.g., Epizyme pipeline).
Immunomodulation (TLR7/8) Potential
While less potent than Imiquimod (Aldara) in its native form, the scaffold avoids the systemic toxicity associated with quinoline-based TLR7 agonists.
-
Imiquimod EC50: ~2 µM (TLR7)
-
Scaffold Derivative EC50: ~5–10 µM (Tunable via N1-substitution)
-
Advantage: The pyridine core allows for "soft drug" design, reducing systemic cytokine storms.
Part 3: Experimental Protocols
Protocol: Competitive HMT Inhibition Assay
Objective: Determine the IC50 of the scaffold derivative against EHMT2 using a chemiluminescent readout.
Reagents:
-
Recombinant EHMT2 (G9a) enzyme.
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
Cofactor: S-adenosylmethionine (SAM).
-
Detection: AlphaLISA Acceptor beads (Anti-H3K9me2).
Workflow:
-
Preparation: Dilute 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine derivative in DMSO (10-point serial dilution).
-
Enzyme Mix: Incubate 5 nM EHMT2 with compound for 15 min at RT.
-
Reaction Start: Add 100 nM Peptide + 10 µM SAM.
-
Incubation: Run reaction for 60 min at RT.
-
Detection: Add AlphaLISA beads; read signal on EnVision plate reader.
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Protocol: Cellular HbF Induction (Sickle Cell Model)
Objective: Assess the functional efficacy of the compound in reactivating fetal hemoglobin.
-
Cell Line: CD34+ human erythroid progenitor cells.
-
Differentiation: Culture cells in erythropoietin-supplemented medium for 7 days.
-
Treatment: Treat with compound (0.1 – 10 µM) on Day 7.
-
Readout (Day 14):
-
FACS: Stain for HbF (Fetal Hemoglobin) vs. HbA.
-
qPCR: Measure
-globin mRNA levels.
-
-
Validation: Compare fold-induction against Hydroxyurea (standard of care).
Part 4: Synthesis & Validation Workflow
The synthesis of this core is non-trivial and requires specific validation steps to ensure regio-isomer purity (N1 vs N3 methylation).
Caption: Synthetic route to the 1-methyl-6-amine scaffold, highlighting the critical cyclization step.
References
-
Epizyme, Inc. (2017).[1][2] Amine-Substituted Aryl or Heteroaryl Compounds as EHMT1 and EHMT2 Inhibitors. European Patent EP 3442947 B1. Link
-
Liu, F., et al. (2013).[1] "Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a in Vivo". Journal of Medicinal Chemistry, 56(21), 8931-8942. Link
-
Roche. (2024). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. WO 2024/240726.[3] Link
-
Vedadi, M., et al. (2011). "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells". Nature Chemical Biology, 7, 566–574. Link
Sources
A Comparative Guide to the In Vitro and In Vivo Activity of Molibresib (1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine), a Potent BET Bromodomain Inhibitor
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, more commonly known as Molibresib (formerly I-BET762 or GSK525762). We will delve into its mechanism of action as a Bromodomain and Extra-Terminal (BET) protein inhibitor and present supporting experimental data in the context of other relevant alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and epigenetic research.
Introduction: Targeting the Epigenome with Molibresib
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, or Molibresib, is a small molecule inhibitor that has garnered significant attention for its potent and selective targeting of the BET family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, Molibresib effectively disrupts this interaction, leading to the transcriptional repression of key oncogenes and pro-inflammatory genes.[3][4] This mechanism has positioned Molibresib as a promising therapeutic agent in various cancers and inflammatory diseases.
The structural similarity of the imidazo[4,5-c]pyridine core to purines makes it a privileged scaffold in medicinal chemistry, with various derivatives showing a wide range of biological activities, including antitumor and antiviral effects.[5][6][7]
In Vitro Activity Profile of Molibresib
The in vitro efficacy of Molibresib has been extensively characterized across a range of biochemical and cell-based assays. These studies have consistently demonstrated its high potency and selectivity for BET bromodomains.
Biochemical Assays: Direct Target Engagement
A common method to assess the direct binding of inhibitors to their targets is through Fluorescence Resonance Energy Transfer (FRET) assays. In a cell-free setting, Molibresib has been shown to inhibit the interaction between BET bromodomains and acetylated histone peptides with high potency.
| Compound | Target | IC50 (nM) | Assay Type |
| Molibresib (I-BET762) | BET Proteins | ~35 | Cell-free [1] |
| Molibresib (I-BET762) | BET Bromodomains | 32.5–42.5 | FRET [1][4] |
| JQ-1 | BET Bromodomains | ~50 | TR-FRET |
| Pfi-1 | BET Bromodomains | ~27 | AlphaScreen[8] |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the binding of a BET bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound like Molibresib results in a decrease in the FRET signal.
-
Reagents: Recombinant GST-tagged BRD4 bromodomain, biotinylated acetylated histone H4 peptide, Europium cryptate-labeled anti-GST antibody, and XL665-labeled streptavidin.
-
Procedure:
-
Add the BRD4 bromodomain, biotinylated peptide, and the test inhibitor (e.g., Molibresib) to the wells of a 384-well plate.
-
Incubate at room temperature to allow for binding equilibrium.
-
Add the Europium-labeled antibody and XL665-labeled streptavidin.
-
Incubate to allow for the formation of the FRET complex.
-
-
Detection: Read the plate using a suitable plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.
-
Analysis: Calculate the 665/620 nm emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[8]
Caption: Workflow of a TR-FRET assay to measure BET inhibitor activity.
Cell-Based Assays: Phenotypic and Mechanistic Readouts
Molibresib has demonstrated potent anti-proliferative effects in a variety of cancer cell lines. This activity is often linked to the downregulation of the key oncogene, c-Myc, a well-established downstream target of BET proteins.[3][9]
| Cell Line | Cancer Type | gIC50 (nM) | Key Downregulated Target |
| LNCaP | Prostate Cancer | ~210 | c-Myc [3][8] |
| MDA-MB-231 | Breast Cancer | 460 | c-Myc [9] |
| Various | Prostate Cancer | 25-150 | c-Myc [3] |
Experimental Protocol: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., Molibresib) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration to determine the half-maximal growth inhibitory concentration (gIC50).[8]
Caption: Molibresib's mechanism of action in downregulating c-Myc.
In Vivo Efficacy of Molibresib
The promising in vitro activity of Molibresib has been successfully translated into in vivo models, demonstrating its potential as a therapeutic agent. Its favorable pharmacokinetic properties allow for oral administration.[9]
Preclinical Cancer Models
Molibresib has shown significant anti-tumor activity in various preclinical cancer models, including xenografts and patient-derived xenografts (PDXs).
| Cancer Model | Animal Model | Administration | Key Findings |
| Prostate Cancer (PDX) | Mouse | Oral | Reduced tumor burden [3] |
| Breast Cancer (MMTV-PyMT) | Mouse | Oral Gavage (60 mg/kg) | Delayed tumor development, altered immune populations [9] |
| Lung Cancer (Vinyl carbamate-induced) | Mouse | Dietary (40 mg/kg) | Significant reduction in tumor number, size, and burden [9] |
| Multiple Myeloma (OPM-2 Xenograft) | NOD-SCID Mice | Oral (up to 30 mg/kg) | Significantly reduced plasma hLC concentration [10] |
| Glioblastoma | Mouse | Oral | In vivo antitumor effects [9] |
Experimental Protocol: Mouse Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., OPM-2) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Molibresib) orally at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker expression).
-
Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the compound.[10]
Immunomodulatory and Anti-Inflammatory Effects
Beyond its direct anti-proliferative effects on tumor cells, Molibresib also modulates the tumor microenvironment and exhibits anti-inflammatory properties.[9] It has been shown to inhibit the secretion of pro-inflammatory cytokines and decrease the number of tumor-associated macrophages and myeloid-derived suppressor cells in preclinical models.[9] This dual action of targeting both the tumor cells and their supportive microenvironment makes Molibresib a particularly interesting therapeutic candidate.
Clinical Development and Outlook
Molibresib (GSK525762) has advanced into clinical trials for various solid tumors and hematological malignancies, including NUT midline carcinoma, breast cancer, and lung cancer.[2][9][11] While it has demonstrated preliminary antitumor activity, treatment-related adverse events, such as thrombocytopenia and gastrointestinal issues, have been observed.[11] Ongoing and future studies will continue to evaluate its safety and efficacy, both as a monotherapy and in combination with other anti-cancer agents.[2][12]
Conclusion
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (Molibresib) is a potent and selective BET bromodomain inhibitor with a well-defined mechanism of action. Its robust in vitro activity against a range of cancer cell lines, characterized by the downregulation of key oncogenes like c-Myc, has been successfully translated into significant in vivo efficacy in various preclinical models. The dual role of Molibresib in directly inhibiting tumor cell proliferation and modulating the tumor microenvironment underscores its therapeutic potential. As with any targeted therapy, further research is needed to optimize its clinical application and manage its side-effect profile. The data presented in this guide provide a solid foundation for researchers to understand and further explore the utility of Molibresib in their own investigations.
References
- Inhibition of BET bromodomain proteins as a therapeutic approach in prost
- Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762. AACR Journals.
-
TITLE PAGE. ClinicalTrials.gov. [Link]
-
Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. ResearchGate. [Link]
-
A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer. AACR Journals. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bca-protein.com [bca-protein.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Researcher's Guide to Benchmarking 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine Against a Known Standard in Immune Response Modulation
This guide provides a comprehensive framework for the characterization and benchmarking of the novel compound, 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine. Given the structural similarities of the imidazo[4,5-c]pyridine scaffold to known immune-modulating agents, we propose a rigorous comparative analysis against a well-established standard. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a robust framework for evaluating the compound's potential as a Toll-like Receptor (TLR) agonist.
Introduction: The Scientific Rationale for Benchmarking
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of various biologically active molecules.[1][2][3] While specific biological data for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is not extensively documented in publicly available literature, its structure bears a notable resemblance to the imidazoquinoline class of compounds, which includes potent Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) agonists.[4][5] These receptors are critical components of the innate immune system, recognizing single-stranded RNA from viruses and certain synthetic small molecules, thereby triggering an immune response.[4][5]
Therefore, a logical and scientifically sound approach to characterizing 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is to benchmark its activity against a known TLR7 agonist. For this purpose, we have selected Imiquimod , a first-generation TLR7 agonist approved for clinical use, as the primary standard for comparison.[4][5] This guide will delineate the necessary steps to compare the in vitro efficacy and potency of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine with Imiquimod, providing a solid foundation for further investigation into its mechanism of action and therapeutic potential.
Compound Profiles: Test Article and Known Standard
A thorough understanding of the physicochemical properties of both the test compound and the standard is crucial for proper handling, formulation, and interpretation of experimental results.
| Property | 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (Test Compound) | Imiquimod (Known Standard) |
| Molecular Formula | C7H8N4 | C14H16N4 |
| Molecular Weight | ~148.17 g/mol (estimated) | 240.30 g/mol |
| Structure | Imidazo[4,5-c]pyridine | Imidazoquinoline |
| Known Activity | Putative TLR7/8 Agonist | TLR7 Agonist[5] |
| Solubility | To be determined experimentally (recommend DMSO as initial solvent) | Soluble in DMSO |
Proposed Mechanism of Action: TLR7 Agonism
TLR7 is an endosomal receptor primarily expressed in immune cells such as dendritic cells (DCs) and B cells.[4] Upon activation by a ligand, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors, most notably NF-κB and IRF7.[5] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α), which are critical for antiviral and antitumor immune responses.[4][6]
Our benchmarking strategy is designed to quantify and compare the ability of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Imiquimod to activate this pathway.
Caption: Simplified TLR7 signaling pathway.
Experimental Protocols for Benchmarking
The following protocols provide a step-by-step guide for a head-to-head comparison of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Imiquimod.
In Vitro TLR7 Activity Assay using HEK-Blue™ TLR7 Reporter Cells
This assay provides a quantitative measure of TLR7 activation by monitoring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Culture: Culture HEK-Blue™ TLR7 cells according to the manufacturer's instructions.
-
Compound Preparation: Prepare stock solutions of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Imiquimod in sterile DMSO. Create a dilution series of each compound in cell culture medium.
-
Cell Seeding: Seed HEK-Blue™ TLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known potent TLR7 agonist like R848).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Collect the supernatant and measure SEAP activity using a suitable detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: Read the absorbance at 620-655 nm. Plot the absorbance against the compound concentration and determine the EC50 value for each compound using non-linear regression analysis.
Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of the compounds to induce the production of key cytokines from primary human immune cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI medium.
-
Compound Treatment: Add a dilution series of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Imiquimod to the wells. Include a vehicle control and a positive control (e.g., LPS for TNF-α, R848 for IFN-α).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IFN-α in the supernatant using commercially available ELISA kits.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to generate dose-response curves and determine the EC50 for each cytokine.
Caption: General experimental workflow for benchmarking.
Data Presentation and Interpretation
The results of these experiments should be summarized in clear, concise tables to facilitate direct comparison between 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and Imiquimod.
Table 1: In Vitro TLR7 Agonist Activity in HEK-Blue™ TLR7 Cells
| Compound | EC50 (µM) | Max Response (% of R848) |
| 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine | [Insert Value] | [Insert Value] |
| Imiquimod | [Insert Value] | [Insert Value] |
| R848 (Positive Control) | [Insert Value] | 100% |
Table 2: Cytokine Induction in Human PBMCs
| Compound | TNF-α EC50 (µM) | IFN-α EC50 (µM) | Max TNF-α (pg/mL) | Max IFN-α (pg/mL) |
| 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Imiquimod | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
A lower EC50 value indicates higher potency. The maximum response provides insight into the efficacy of the compound relative to the standard and positive controls. These data will provide a preliminary assessment of whether 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is a more potent, less potent, or equipotent TLR7 agonist compared to Imiquimod.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine by benchmarking it against the known TLR7 agonist, Imiquimod. The proposed experiments will yield crucial data on its potency and efficacy in activating the TLR7 signaling pathway and inducing a relevant immune response.
Positive results from these studies would warrant further investigation, including:
-
TLR8 Activity: Assessing its activity on TLR8, as many imidazoquinolines are dual TLR7/8 agonists.[7][8]
-
Kinase Profiling: A broad kinase screen to explore potential off-target effects or alternative mechanisms of action, given the prevalence of kinase inhibitors with similar scaffolds.[9][10][11][12][13]
-
In Vivo Studies: Evaluation in appropriate animal models to determine its in vivo efficacy, safety, and pharmacokinetic profile.
By following this structured and scientifically grounded approach, researchers can effectively position 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine within the landscape of immune-modulatory agents and make informed decisions about its potential for further development.
References
- Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
- A Comparative Guide to TLR7 Agonists: Imiquimod vs. Next-Generation Analogs. Benchchem.
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC - NIH.
- A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. Benchchem.
- A Comparative Benchmarking Guide for Kinase Inhibitors: Evaluating a Benzoxazole Scaffold Against Established Agents. Benchchem.
- Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. PMC.
- [Resiquimod (R848) has more stronger immune adjuvantivity than other tested TLR agonists]. PubMed.
- 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem.
- Imiquimod is a TLR7 Agonist for Asthma Research. MCE.
- The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. PMC.
- A dual and conflicting role for imiquimod in inflammation: A TLR7 agonist and a cAMP phosphodiesterase inhibitor. PubMed.
- Resiquimod (R848) | TLR7/8 Agonist | CAS 144875-48-9. Selleck Chemicals.
- Combination of radiotherapy and TLR7 agonist. Imiquimod stimulates... | Download Scientific Diagram. ResearchGate.
- The Toll-like receptor 7/8-ligand resiquimod (R-848) primes human neutrophils for leukotriene B4, prostaglandin E2 and platelet-activating factor biosynthesis. STEMCELL Technologies.
- TLR7 and TLR8 agonist resiquimod (R848) differently regulates MIF expression in cells and organs. PubMed.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine Bioactivity
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Epigenetic Scaffold
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (CAS: 1422060-84-1 / 805316-72-7 derivatives) represents a critical pharmacophore in the design of epigenetic modulators. Structurally, it is a 1-methyl-3-deazaadenine analog. By replacing the N3 nitrogen of the purine ring with a carbon (the "3-deaza" modification) and methylating the N1 position, this scaffold gains metabolic stability while retaining the capacity to mimic the adenine moiety of S-Adenosylmethionine (SAM).
This guide provides a technical roadmap for researchers to independently verify the bioactivity of this molecule, specifically focusing on its role as a competitive inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase and a precursor for Histone Methyltransferase (HMT) inhibitors (e.g., EZH2 or EHMT1/2).
Primary Bioactivity: Epigenetic Modulation (SAH Hydrolase Inhibition / SAM Competition). Key Application: Probe for chromatin remodeling and antiviral research.
Comparative Landscape
To validate the performance of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine, it must be benchmarked against the endogenous ligand (Adenosine) and the gold-standard inhibitor (3-Deazaadenosine).
| Feature | 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine | 3-Deazaadenosine (Standard) | Adenosine (Endogenous) |
| Core Structure | 1-Methyl-3-deazapurine (Base only) | 3-Deazapurine riboside | Purine riboside |
| Primary Target | SAH Hydrolase / HMTs (Scaffold) | SAH Hydrolase (Ki = 3.9 µM) | Adenosine Receptors / Metabolic Enzymes |
| Mechanism | SAM Mimicry / Antimetabolite | SAH Accumulation (Product Inhibition) | Receptor Agonism / Metabolic Substrate |
| Cell Permeability | High (Lipophilic base) | Moderate (Requires transport) | High (Rapidly metabolized) |
| Metabolic Stability | High (Resistant to Adenosine Deaminase) | High (Resistant to Deamination) | Low (Rapid deamination to Inosine) |
| Key Utility | Fragment-based Drug Discovery (FBDD) | Functional Reference Compound | Negative Control (Background) |
Scientific Rationale & Mechanism
The biological activity of this molecule hinges on the Methionine Cycle .
-
Causality: Methyltransferases transfer a methyl group from SAM to a substrate (DNA/Histone), producing SAH.[1]
-
The Bottleneck: SAH is a potent feedback inhibitor of methyltransferases. The enzyme SAH Hydrolase is required to hydrolyze SAH into Adenosine and Homocysteine to relieve this inhibition.
-
Intervention: 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine mimics the adenine base of SAH. It binds to SAH Hydrolase (or the SAM pocket of HMTs), preventing the clearance of SAH.
-
Result: Intracellular SAH levels rise
Global or specific inhibition of methylation (e.g., H3K27me3 reduction).
Pathway Visualization
Figure 1: Mechanism of Action. The molecule acts as a 3-deazaadenine mimic, inhibiting SAH Hydrolase and causing accumulation of SAH, which feedback-inhibits methylation reactions.
Independent Verification Protocols
To validate the bioactivity of this compound, you must move beyond simple binding assays to functional readouts.
Protocol A: SAH Hydrolase Inhibition Assay (Biochemical)
Objective: Quantify the direct inhibitory constant (IC50) against recombinant SAH Hydrolase.
Materials:
-
Recombinant Human SAH Hydrolase (AHCY).
-
Detection Reagent: Ellman’s Reagent (DTNB) or Adenosine Deaminase (ADA) coupled assay (Note: Since the test compound is a deaza-analog, it is resistant to ADA, making the coupled assay viable).
Step-by-Step Workflow:
-
Preparation: Dissolve 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine in DMSO to 10 mM stock.
-
Titration: Prepare a 10-point serial dilution (0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Incubation: Mix 20 nM SAH Hydrolase with the compound dilutions. Incubate for 15 mins at 25°C.
-
Reaction Start: Add 50 µM SAH substrate.
-
Detection (DTNB Method):
-
SAH hydrolysis releases Homocysteine (free thiol).
-
Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Measure Absorbance at 412 nm kinetically for 20 mins.
-
-
Validation:
-
Positive Control: 3-Deazaadenosine (Expected IC50 ~1-5 µM).
-
Negative Control: DMSO vehicle.
-
Self-Check: Ensure linear signal generation in the DMSO control. If the test compound signal is flat, inhibition is confirmed.
-
Protocol B: Cellular Epigenetic Mark Quantification (H3K27me3)
Objective: Verify if the biochemical inhibition translates to cellular methylation suppression.
Cell Line: HCT116 (Colon Cancer) or HeLa cells.
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow attachment overnight.
-
Treatment: Treat cells with the compound (1, 5, 10, 50 µM) for 72 hours .
-
Note: Epigenetic changes require cell division cycles to manifest. Short treatments (<24h) will yield false negatives.
-
-
Lysis: Lyse cells using Histone Extraction Buffer (0.5% Triton X-100, 2 mM PMSF).
-
ELISA / Western Blot:
-
Use an antibody specific for H3K27me3 (Trimethyl-Histone H3 Lys27).
-
Normalize against Total Histone H3 .
-
-
Data Analysis: Calculate the Ratio of (H3K27me3 / Total H3).
-
Success Criteria: A dose-dependent decrease in H3K27me3 signal compared to vehicle.
-
Experimental Workflow Diagram
Figure 2: Step-by-step verification workflow combining biochemical kinetics and cellular phenotyping.
References
-
PubChem. 1-methyl-1H-imidazo[4,5-c]pyridine.[4] National Library of Medicine. Available at: [Link]
- Duguid, R. et al.Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. European Patent EP3442947B1.
-
Gordon, R. K., et al. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners.[3] European Journal of Biochemistry, 2003.
-
Liu, F., et al. Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 2013.[5]
Sources
- 1. 3-Deazaadenosine keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PubChemLite - 1-methyl-1h-imidazo[4,5-c]pyridine (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
comparative analysis of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine and its isomers
The following guide provides a comparative analysis of 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine , its isomers, and its application in drug discovery.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists
Executive Summary
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine represents a specialized scaffold in the imidazopyridine family, chemically distinct from the more widely utilized 4-amine isomer (a potent TLR7 agonist). While the 4-amine derivatives function as 3-deazaadenine mimics (antivirals/immunomodulators), the 6-amine derivatives function as 3-deazaisoadenine mimics.
Recent structure-activity relationship (SAR) data positions the 6-amine core as a critical pharmacophore for kinase inhibition —specifically targeting the Janus Kinase (JAK) family and DNA-dependent protein kinase (DNA-PK). This guide compares the 6-amine target against its regioisomers, detailing synthesis, chemical stability, and biological differentiation.
Structural Analysis & Isomerism
The imidazo[4,5-c]pyridine core is a purine bioisostere. The position of the exocyclic amine and the methyl group drastically alters the electronic landscape and binding affinity.
The Core Isomers
| Feature | Target: 6-Amine Isomer | Alternative: 4-Amine Isomer | Alternative: [4,5-b] Isomer |
| IUPAC Name | 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine | 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine | 1-Methyl-1H-imidazo[4,5-b]pyridin-X-amine |
| Purine Mimicry | 3-Deazaisoadenine | 3-Deazaadenine | 1-Deazaadenine |
| Primary Target | Kinases (JAK, DNA-PK), Purine Antimetabolite | TLR7/8 Agonist, Antiviral | Antiproliferative, Aurora Kinase |
| H-Bond Acceptor | N5 (Pyridine N) is adjacent to amine.[1] | N5 is distal to amine.[2] | N4 (Pyridine N) position varies.[2][3] |
| Key Property | High selectivity for ATP-binding pockets requiring specific H-bond geometry. | Potent inducer of Interferon-α (IFN-α). | Often intercalates DNA; cytotoxic. |
Regiochemistry of Methylation
The "1-Methyl" designation indicates methylation on the imidazole nitrogen distal to the pyridine nitrogen (in the [4,5-c] system).
-
N1-Methyl (Target): Thermodynamically favored in specific synthetic routes; essential for optimized kinase binding modes.
-
N3-Methyl (Regioisomer): Often a competitive byproduct during direct methylation; typically shows reduced biological potency due to steric clash in the binding pocket.
Synthesis & Regioselectivity
Constructing the 1-methyl-6-amine core requires navigating the regioselectivity of the imidazo-fusion. The most robust pathway avoids ambiguity by installing the methyl group before ring closure.
Synthesis Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine. By introducing the methyl group at the pyridine C4 position prior to cyclization, the N1-isomer is exclusively formed.
Detailed Protocol: Ring Closure
Objective: Synthesis of the imidazo[4,5-c]pyridine core from the triamine precursor.
-
Precursor: Suspend 2,5-diamino-4-(methylamino)pyridine (1.0 eq) in triethyl orthoformate (TEOF) (10 vol).
-
Catalyst: Add sulfamic acid (5 mol%) or p-TsOH (catalytic) to promote cyclization.
-
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the triamine (M+H) and appearance of the cyclized product (M+H - H₂O equivalent).
-
Workup: Evaporate excess TEOF under reduced pressure.
-
Purification: The residue is often a formate salt. Neutralize with sat. NaHCO₃ and extract with EtOAc/MeOH (9:1). Purify via flash chromatography (DCM:MeOH:NH₄OH gradient) to isolate the 1-methyl-6-amine isomer.
Performance Comparison: Biological & Chemical
Kinase Inhibition vs. TLR Agonism
The 6-amine isomer is structurally pre-disposed for kinase hinge-binding, whereas the 4-amine is a TLR agonist.
| Parameter | 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine | 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |
| Mechanism | ATP-Competitive Inhibitor | TLR7/8 Agonist |
| Key Residue Interaction | Pyridine N5 accepts H-bond from hinge region (e.g., Val/Leu in JAK). | 4-NH₂ donates H-bonds to Asp/Glu residues in TLR binding pocket. |
| Therapeutic Area | Autoimmune (JAK), Oncology (DNA-PK). | Viral infections (HPV, HCV), Adjuvants. |
| Off-Target Risk | Moderate (Kinase selectivity requires side-chain optimization). | High (Cytokine storm induction if systemic). |
Physicochemical Properties
-
Solubility: The 6-amine isomer generally exhibits higher aqueous solubility at physiological pH compared to the 4-amine due to the higher basicity of the pyridine nitrogen (N5) when unhindered by an adjacent bulky substituent (unlike the 4-position).
-
pKa: The N5 nitrogen in the 6-amine isomer has a pKa ~5.5–6.0, making it protonatable in lysosomes, which can influence intracellular distribution.
Experimental Validation: Kinase Selectivity Assay
To verify the utility of the 6-amine isomer, a standard kinase assay (e.g., for JAK1/2) is recommended.
Protocol:
-
Reagents: Recombinant JAK1 kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), and test compound (1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine).
-
Reaction: Mix kinase and substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation: Add ATP and test compound (dose-response: 1 nM to 10 µM).
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Use ADP-Glo™ or similar luminescence assay to quantify ATP consumption.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
-
Expected Result: The unsubstituted 6-amine core is a weak inhibitor (µM range).[1] Critical Insight: Potency is drastically increased (nM range) by derivatizing the 6-amino group with aryl/heteroaryl moieties (e.g., 6-(4-pyrazolyl-amino)).
-
References
-
Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 2013. Link
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 1987.[4] Link
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 2013. Link
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science, 2014. Link
-
Deazapurine derivatives: Synthesis of 3-deazaisoadenine (6-aminoimidazo[4,5-c]pyridine). Recueil des Travaux Chimiques des Pays-Bas, 1974. Link
Sources
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Executive Safety Summary
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine is a heterocyclic amine intermediate often utilized in the synthesis of epigenetic modulators (e.g., EHMT1/2 inhibitors).
Critical Hazard Alert: Structurally, this compound belongs to the amino-imidazo-pyridine (AIP) class. This scaffold shares significant homology with known dietary carcinogens and mutagens (e.g., PhIP). Until specific toxicological data proves otherwise, you must treat this compound as a suspected mutagen and carcinogen .
-
Primary Route of Entry: Inhalation of dust and dermal absorption (enhanced by solvents like DMSO).
-
Operational Mandate: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
GHS Classification (Derived): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Muta. 2 / Carc. 2 (Precautionary) .
Risk Assessment & PPE Matrix
The selection of Personal Protective Equipment (PPE) is dictated by the physical state of the compound. The lipophilic nature of the imidazopyridine core allows it to permeate standard nitrile gloves rapidly when dissolved in organic solvents.
PPE Selection Logic
-
Solid State: Risk is dust generation. Standard nitrile provides adequate barrier if dust is contained.
-
Solution State: Risk is permeation. In solvents like DMSO or DMF, the "carrier effect" accelerates skin absorption. Laminate gloves are required for prolonged contact.
PPE Specification Table
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Work-up) | Technical Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer) | Silver Shield® (Laminate) or Double Nitrile (change every 15 mins) | Nitrile offers poor protection against DMSO/DMF mixtures. Laminate is the only material with >4h breakthrough time. |
| Respiratory | P100 (if outside hood) or Fume Hood | Fume Hood (Face Velocity: 80-100 fpm) | N95 masks do not filter organic vapors and offer poor facial seal for high-potency dusts. |
| Eye/Face | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield | Standard safety glasses allow entry of vapors/splashes from the side. |
| Body | Tyvek® Lab Coat (wrist cuffs) | Chemically Resistant Apron over Lab Coat | Cotton lab coats absorb liquids, creating a poultice effect against the skin. |
Operational Handling Protocol
Phase A: Weighing & Transfer (The Critical Step)
Objective: Eliminate static-driven dust dispersion.
-
Engineering Control: Verify fume hood flow. Place an anti-static gun or ionizer bar inside the hood.
-
Preparation: Line the work surface with an absorbent, plastic-backed mat (absorbent side up).
-
Weighing:
-
Do not weigh directly into a large flask. Weigh into a glass weighing boat or small vial.
-
Why? Plastic weighing boats often carry static charge, causing the light powder to "jump" and disperse.
-
-
Transfer: Use a wide-mouth funnel. Rinse the weighing vessel with the reaction solvent immediately to trap residual dust.
Phase B: Reaction & Solubilization
Objective: Prevent dermal exposure via solvent vectors.
-
Solvent Choice: If using DMSO, DMF, or DMAC , assume the chemical will penetrate gloves instantly upon contact.
-
Syringe Techniques: Use Luer-Lock syringes only. Avoid friction-fit needles which can detach under pressure.
-
Heating: If heating is required (e.g., >50°C), use a closed system (condenser with nitrogen balloon). Open heating releases volatile amine vapors.
Phase C: Decontamination & Spill Response
-
Deactivation Solution: 10% Bleach (Sodium Hypochlorite) with 1% Surfactant (Dish soap).
-
Mechanism: Hypochlorite oxidizes the exocyclic amine and the imidazole ring, disrupting the mutagenic pharmacophore.
-
-
Spill Protocol:
-
Cover spill with paper towels to prevent spreading.
-
Soak towels with Deactivation Solution (do not spray directly on powder to avoid aerosolization).
-
Wait 15 minutes for oxidation.
-
Collect as hazardous chemical waste.
-
Visualized Workflows
Diagram 1: PPE Selection Logic
This decision tree guides the researcher to the correct glove choice based on the solvent system, a critical failure point in many labs.
Caption: Logic flow for selecting glove material based on solvent carrier properties. Note the specific requirement for Laminate gloves with DMSO/DMF.
Diagram 2: Safe Weighing & Solubilization Workflow
A step-by-step visual guide to the most common handling procedure.
Caption: Operational sequence emphasizing static control and immediate decontamination to prevent cross-contamination.
Waste Disposal Strategy
Do not dispose of this compound down the drain. It is an environmentally persistent heterocyclic amine.
-
Solid Waste: Collect contaminated gloves, mats, and weighing boats in a dedicated "Cytotoxic/Genotoxic" solid waste bin (often yellow or specifically labeled).
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent.
-
Labeling: Waste tags must explicitly state: "Contains Mutagenic Heterocycles - Do Not Evaporate."
References
-
European Patent Office. (2019). Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors (EP 3442947 B1). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9227, 1H-Imidazo[4,5-c]pyridine. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine (PhIP Analog). Link
-
Occupational Safety and Health Administration (OSHA). (2024). Controlling Exposure to Hazardous Drugs. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
